Technical Whitepaper: Synthesis and Purification of Ethylamine-15N Hydrochloride
Executive Summary Ethylamine-15N hydrochloride is a critical isotopologue used as a tracer in metabolic studies and a structural probe in solid-state NMR of proteins. Its synthesis presents a unique dual challenge: the h...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethylamine-15N hydrochloride is a critical isotopologue used as a tracer in metabolic studies and a structural probe in solid-state NMR of proteins. Its synthesis presents a unique dual challenge: the high cost of the
source mandates high atom economy, while the extreme volatility of the free base (Ethylamine, b.p. 16.6°C) creates a high risk of product loss during isolation.
This guide details a Two-Stage "Trap-and-Convert" Protocol . Unlike standard industrial amination, this method prioritizes isotopic conservation over throughput. We utilize the reduction of Acetamide-
via Lithium Aluminum Hydride (LiAlH), followed by a cryogenic acid-trap isolation. This route avoids the poly-alkylation issues inherent in direct alkylation and ensures >98% isotopic incorporation.
Strategic Route Analysis
We evaluated three potential pathways. The Amide Reduction route is selected as the superior method for laboratory-scale synthesis.
Pathway
Mechanism
Pros
Cons
Verdict
A. Amide Reduction
Acetyl Chloride + Amide LiAlH Red.
No over-alkylation; High atom economy; Uses cheapest isotope source ().
Requires anhydrous conditions; Multi-step.
SELECTED
B. Gabriel Synthesis
K-Phthalimide- + EtBr Hydrazinolysis
Extremely high purity; No secondary amines.
-Phthalimide is expensive/hard to source; Poor atom economy (phthalyl waste).
Alternative
C. Reductive Amination
Acetaldehyde + + NaCNBH
Single step.
High risk of di/tri-ethylamine formation; Difficult separation.
Rejected
Workflow Visualization
The following diagram outlines the logic flow for the selected Amide Reduction pathway, highlighting critical decision points for yield protection.
Caption: Figure 1. The "Trap-and-Convert" workflow designed to prevent loss of the volatile ethylamine free base.
Materials and Precursors[1][2][3][4][5][6]
Ammonium Chloride-
: (>98 atom % ).[1] The primary nitrogen source.[2]
Acetyl Chloride: Freshly distilled.
Lithium Aluminum Hydride (LiAlH
): 1.0 M solution in THF or powder (handled under Argon).
Reaction: Allow to warm to room temperature and stir for 4 hours.
Workup:
Filter off the solid Et
N·HCl precipitate.[3] Wash the filter cake with DCM.
Concentrate the filtrate (containing Acetamide-
) under reduced pressure.
Purification: Recrystallize the crude residue from ethyl acetate/hexane if necessary, though crude purity is often sufficient.
Checkpoint: Confirm formation via IR (Amide I band ~1680 cm
) or NMR.
Phase 2: Reduction and Cryogenic Trapping
Objective: Reduce the amide and capture the volatile amine immediately as a salt.
Setup: Flame-dry a 500 mL 3-neck RBF with reflux condenser and dropping funnel. Connect the top of the condenser to a distillation bridge leading to a receiving flask containing 4M HCl in Dioxane or Ethanol (50 mL) cooled to -78°C (Dry ice/acetone).
Reagent Prep: Charge the RBF with LiAlH
(7.0 g, 185 mmol) and anhydrous THF (150 mL). Cool to 0°C.
Addition: Dissolve the Acetamide-
(from Phase 1) in minimal THF (30 mL) and add dropwise to the hydride suspension.
Caution: Exothermic reaction with hydrogen evolution.
Reflux: Heat the mixture to reflux for 12 hours. The amide carbonyl is fully reduced to the methylene group.
The "Trap" (Crucial Step):
Cool the reaction mixture to 0°C.
Carefully quench excess hydride with the Fieser method (n mL H
O, n mL 15% NaOH, 3n mL HO) OR simply add saturated NaOH solution slowly.
Distillation: Immediately heat the quenched mixture. The free base Ethylamine-
(b.p. 16.6°C) will flash distill out of the alkaline soup.
Capture: The vapor travels through the bridge and bubbles into the chilled HCl/Ethanol trap. The reaction is instantaneous:
Isolation:
Evaporate the solvent from the receiving flask.
You will obtain a white, hygroscopic solid: Ethylamine-
Hydrochloride .
Purification & Characterization
Purification of Hygroscopic Salt
Ethylamine HCl is highly hygroscopic. If the product is sticky or yellow:
Dissolve in minimal boiling Absolute Ethanol .
Add Anhydrous Diethyl Ether until slightly turbid.
Cool to -20°C overnight.
Filter quickly under a blanket of dry nitrogen. Store in a desiccator.
Analytical Validation
Technique
Expected Signal
Interpretation
H NMR (DO)
1.25 (t, 3H), 2.98 (q, 2H)
Triplet/Quartet coupling confirms ethyl chain.
C NMR
12.0 (CH), 35.5 (CH-N)
Characteristic aliphatic shifts.
N NMR
~35-40 ppm (relative to NH)
Definitive proof of labeling. Doublet coupling to H may be visible.
Mass Spec (ESI+)
47.08 (M+H)
Standard EtNH is 46; Shift of +1 confirms N.
Purification Logic Tree
Caption: Figure 2. Decision matrix for the purification of the hygroscopic hydrochloride salt.
References
Org. Synth. 1929, 9, 60. Methylamine Hydrochloride. (Classic protocol for amine-HCl isolation adapted here for ethylamine).
Sigma-Aldrich Technical Bulletin. Ethylamine hydrochloride Product Specification. (Reference for physical properties and hygroscopicity).
Brainly/Academic Archives. Reduction of Acetamide to Ethylamine via LiAlH4. (General mechanism confirmation).
Technical Guide: 15N NMR Characterization of Ethylamine-15N Hydrochloride
Executive Summary This technical guide details the nuclear magnetic resonance (NMR) characteristics of Ethylamine-15N hydrochloride ( ). It is designed for analytical chemists and structural biologists requiring precise...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the nuclear magnetic resonance (NMR) characteristics of Ethylamine-15N hydrochloride (
). It is designed for analytical chemists and structural biologists requiring precise chemical shift data, coupling constants, and experimental protocols.
N NMR is distinct from or due to its low natural abundance (0.37%) and negative gyromagnetic ratio (). While the use of N-enriched ethylamine mitigates sensitivity issues, specific acquisition parameters (inverse gated decoupling, pH control) are critical to prevent signal nulling and to control proton exchange rates.
Part 1: Chemical Shift Specifications
The chemical shift (
) of N is highly sensitive to the reference standard used. Two primary scales exist: Liquid Ammonia (preferred for biochemistry/aqueous salts) and Nitromethane (preferred for organic synthesis).
Primary Chemical Shift Data
Compound: Ethylamine-15N Hydrochloride
Structure:
Solvent Environment
Reference Standard ( ppm)
Chemical Shift (, ppm)
Multiplicity
Notes
DMSO-
Liquid
42.5 – 45.0
Triplet ()
Slow exchange allows observation of .
DMSO-
Nitromethane ()
-337.5
Triplet ()
Calculated via conversion ().
(Acidic pH < 2)
Liquid
43.0 – 44.5
Triplet ()
Requires low pH to suppress exchange.
(Neutral/Basic)
Liquid
43.0 – 45.0
Singlet ()
Fast exchange collapses -coupling.
Critical Note on Referencing: The IUPAC recommendation for
N is nitromethane () = 0.0 ppm.[1] However, in aqueous and salt forms, values are frequently reported relative to liquid ammonia.
Conversion:.
Spin-Spin Coupling Constants (
)
The
N nucleus in the hydrochloride salt exhibits strong scalar coupling to the attached protons.
One-bond Coupling (
):72 – 75 Hz .
Observation: Visible only in aprotic solvents (DMSO) or highly acidic aqueous solutions where proton exchange is slower than the reciprocal of the coupling constant (
).
One-bond Carbon Coupling (
):4 – 6 Hz .
Observation: Visible in
C satellites or specialized experiments.
Part 2: Experimental Protocol & Methodology
Achieving high-fidelity
N spectra requires overcoming the Negative Nuclear Overhauser Effect (NOE) . Because N has a negative gyromagnetic ratio ( rad ), continuous proton decoupling can nullify or invert the signal.
Sample Preparation (Self-Validating System)
To ensure the spectrum validates the protonation state, follow this logic:
Solvent Choice: Use DMSO-
for structural characterization (to see the triplet). Use only if analyzing bulk purity under fast exchange.
Concentration: For enriched Ethylamine-15N, 10–20 mM is sufficient.
pH Adjustment (Aqueous): If using
, add 1-2 drops of concentrated DCl or HCl.
Validation: If the peak is a singlet, pH is too high (fast exchange). If the peak is a triplet (
for N, but doublet/triplet for N depending on H count), exchange is suppressed.
Pulse Sequence Selection
Do not use standard proton decoupling (e.g., zgpg30 in Bruker).
Method A: Inverse Gated Decoupling (Quantitative)
Mechanism:[2][3] Decoupler is ON during acquisition (for line narrowing) but OFF during relaxation delay.
Benefit: Eliminates NOE buildup, allowing integration.
Parameter: Relaxation delay (
) must be (typically 10–20 seconds for small amines).
Method B: INEPT / DEPT (Sensitivity Enhanced)
Mechanism:[2][3] Transfers polarization from sensitive
H to insensitive N.
Benefit: Increases signal-to-noise ratio (SNR) by factor of
.
Parameter: Optimize delay
ms (assuming Hz).
Workflow Diagram
The following diagram illustrates the decision matrix for pulse sequence selection based on the analytical goal.
Caption: Decision logic for 15N NMR acquisition. Inverse Gated is required for quantitative integration to negate the negative NOE, while INEPT utilizes J-coupling for maximum sensitivity.
Part 3: Theoretical Framework & Signal Interpretation
The "Negative NOE" Phenomenon
In
N NMR, the gyromagnetic ratio is negative. When protons are saturated (decoupled) during the relaxation delay, the Nuclear Overhauser Effect operates via cross-relaxation.
Theoretical Enhancement factor:
.
Result: The signal intensity becomes
.
Risk: If relaxation mechanisms other than dipolar coupling are present, the signal intensity can fall anywhere between
and , potentially crossing zero (null signal). This is why Inverse Gated decoupling is mandatory for direct observation.
Chemical Shift Influences
The diagram below details the factors shifting the Ethylamine-15N signal.
Caption: Factors influencing the observed chemical shift. Protonation generally shields the nitrogen nucleus relative to the free base, while reference choice dictates the absolute ppm value.
Part 4: Applications in Drug Development
Metabolic Tracing:
N-Ethylamine is a common fragment in monoamine neurotransmitter analogs. The stability of the N label allows researchers to trace metabolic deamination in vivo using LC-MS or NMR.
Fragment-Based Drug Discovery (FBDD): The distinct chemical shift of the ethylamine tail changes upon binding to a protein target. Observing the perturbation of the
N signal (Chemical Shift Perturbation, CSP) confirms ligand binding.
References
IUPAC Recommendations. (2001). NMR Nomenclature.[4] Nuclear Spin Properties and Conventions for Chemical Shifts. IUPAC.[1][5][6] [Link]
National Institute of Standards and Technology (NIST). (2024). 15N-NMR Chemical Shifts of Major Chemical Families.[Link]
Witanowski, M., et al. (1993). Nitrogen NMR Spectroscopy.[1][2][3][4][5][6][7][8][9][10][11][12] Annual Reports on NMR Spectroscopy, Vol 25. (Standard text for Nitrogen shifts).
Levitt, M. H. (2008). Spin Dynamics: Basics of Nuclear Magnetic Resonance. John Wiley & Sons.[3][7][13] (Authoritative source on Inverse Gated Decoupling and Negative NOE).
Technical Guide: Mass Spectrometry Fragmentation Pattern of Ethylamine-15N Hydrochloride
Executive Summary This technical guide details the mass spectral behavior of Ethylamine-15N hydrochloride ( ), a stable isotope-labeled primary amine used extensively as a nitrogen donor in metabolic flux analysis, prote...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the mass spectral behavior of Ethylamine-15N hydrochloride (
), a stable isotope-labeled primary amine used extensively as a nitrogen donor in metabolic flux analysis, protein turnover studies, and as an internal standard in quantitative proteomics.
The core of this analysis focuses on the Electron Ionization (EI) fragmentation pathway, specifically the dominant
-cleavage mechanism. We further address the critical sample preparation steps required to analyze the hydrochloride salt form by Gas Chromatography-Mass Spectrometry (GC-MS) and provide insights into Electrospray Ionization (ESI) behavior for Liquid Chromatography (LC-MS) workflows.
Chemical Identity & Physicochemical Properties[1][2][3]
Understanding the substrate is the first step in accurate spectral interpretation. The hydrochloride salt is non-volatile and must be dissociated to the free base for GC-MS analysis.
Property
Standard Ethylamine HCl
Ethylamine-15N HCl
CAS Number
557-66-4
84051-02-5
Formula
Molecular Weight (Salt)
81.54 g/mol
82.54 g/mol
Molecular Weight (Free Base)
45.08 g/mol
46.08 g/mol
Isotopic Purity
Natural Abundance ()
Key MS Feature
Base Peak
Base Peak
Sample Preparation for GC-MS Analysis
Critical Protocol: The hydrochloride salt (
) cannot be analyzed directly by GC-MS as it will decompose thermally in the injector port, leading to irregular peak shapes and contamination. You must liberate the free amine.
Protocol: Headspace Liberation (Recommended)
This method avoids solvent tailing and protects the column from non-volatile chloride salts.
Weighing: Accurately weigh 10 mg of Ethylamine-15N HCl into a 20 mL headspace vial.
Alkalinization: Add 2 mL of saturated NaOH or KOH solution.
The nitrogen atom is retained in the charged fragment. Therefore, the +1 Da mass shift from the
label is observed in the fragment ion.
Secondary Pathway: Inductive Cleavage
A minor pathway involves the loss of the amine radical (
) to form an ethyl cation.
Observation: Peak at
().
Significance: This peak does not shift between
and samples because the nitrogen is lost in the neutral fragment. This serves as an excellent internal reference for spectral validation.
Visualization of Fragmentation Pathway
Figure 1: Mechanistic flow of Ethylamine-15N fragmentation showing the origin of the diagnostic m/z 31 peak.
Data Interpretation Summary
When analyzing your GC-MS data, use the following table to validate the isotopic enrichment of your sample.
Ion Identity
Formula
Standard () m/z
-Labeled m/z
Shift ()
Molecular Ion
45
46
+1
Base Peak (-cleavage)
30
31
+1
Ethyl Cation
29
29
0
Ammonium
18
19
+1
Validation Check: Calculate the ratio of
to .
In pure Ethylamine-15N,
should be negligible (< 2%).
Presence of significant
indicates incomplete enrichment or contamination with natural abundance ethylamine.
ESI-MS/MS Considerations (LC-MS)
For researchers using LC-MS (e.g., Triple Quadrupole or Q-TOF), the fragmentation physics differ due to the "even-electron" rule.
Precursor Ion: You will observe
at .
Collision Induced Dissociation (CID):
Neutral Loss of Ammonia: The primary transition is often the loss of the isotopic ammonia molecule (
, 18 Da).
Transition:
(Ethyl cation).
Note: Unlike EI, the nitrogen is often lost as a neutral species in ESI fragmentation of simple alkylamines, making the fragment ion (m/z 29) identical to the unlabeled standard. Therefore, SIM (Selected Ion Monitoring) of the parent
is preferred over MRM for quantitation unless a derivative is used.
References
NIST Mass Spectrometry Data Center. (2023). Ethylamine: Mass Spectrum (Electron Ionization).[7][8] National Institute of Standards and Technology. [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for
-cleavage mechanisms).
Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
) is a critical synthon in modern drug development. Unlike its counterpart, the stable isotope (spin ½) is NMR-active without the quadrupolar broadening associated with , making it indispensable for:
Structural Elucidation: Heteronuclear Single Quantum Coherence (HSQC) NMR studies.
ADME/Tox Studies: Metabolic tracing where the nitrogen center is a metabolic soft spot (e.g., N-dealkylation).
Mass Spectrometry: Internal standards for quantitative bioanalysis (M+1 mass shift).
This guide provides a vetted supplier landscape and a self-validating technical protocol for utilizing this hygroscopic salt in high-value API synthesis.
Technical Specifications & Quality Criteria
Before sourcing, the material must meet specific criteria to ensure experimental success.
Parameter
Specification
Technical Rationale
Isotopic Enrichment
Lower enrichment leads to complex satellite peaks in NMR and isotopic overlap in MS.
Chemical Purity
Impurities (e.g., ammonium chloride-15N) can compete in coupling reactions.[1]
Form
Hydrochloride Salt
Free base Ethylamine () is a volatile gas/liquid; HCl salt is a stable solid but hygroscopic.
Water Content
(Karl Fischer)
Critical. Excess water hydrolyzes sensitive coupling reagents (e.g., acid chlorides) and alters stoichiometry.
Global Supplier Landscape
The market is bifurcated into primary manufacturers (who perform the enrichment) and catalog distributors.
These suppliers typically offer the highest isotopic assurance and batch-specific Certificates of Analysis (CoA).
Supplier
Product Code
Enrichment
Pack Sizes
Notes
Cambridge Isotope Labs (CIL)
NLM-1012
99%
0.1g - 1g
The industry "Gold Standard." Excellent CoA detailing water content.
Sigma-Aldrich (Merck/Isotec)
492582
99%
250mg - 1g
High availability; global distribution network. Good for routine synthesis.
Eurisotop
NLM-1012-PK
99%
Custom
European subsidiary of CIL; ideal for EU-based logistics.
CortecNet
CN2040P
98-99%
Various
Strong focus on NMR applications; often stocks specialized cryo-probes compatible vials.
Tier 2: Secondary Distributors
Santa Cruz Biotechnology: Good for small R&D aliquots but often re-package Tier 1 material.
LGC Standards: Focuses on pharmaceutical reference standards (GMP grades available upon request).
Strategic Sourcing Decision Tree
Use the following logic to select the appropriate grade and supplier based on your downstream application.
Figure 1: Decision logic for sourcing Ethylamine-15N based on regulatory and technical requirements.
Core Protocol: In Situ Activation & Amide Coupling
Challenge: Ethylamine-15N is supplied as an HCl salt. To react, it must be "free-based." However, liberating the free amine outside the reaction vessel carries a high risk of losing the volatile ethylamine gas (
), leading to poor yields and radioactive waste hazards.
Solution: A "One-Pot In Situ Neutralization" protocol.
Materials
Substrate: Carboxylic Acid Drug Intermediate (1.0 eq)
Solvent: Anhydrous DMF or DCM (Dryness is critical).
Step-by-Step Methodology
Preparation (Inert Atmosphere):
Weigh the carboxylic acid and HATU into a dry reaction vial under
or Argon.
Dissolve in anhydrous DMF.
Activation:
Add 1.0 eq of DIPEA. Stir for 5 minutes to activate the acid (forming the active ester).
Salt Addition (The Critical Step):
Add the solid Ethylamine-15N HCl directly to the stirring mixture. Do not dissolve it beforehand.
Controlled Release:
Immediately add the remaining 2.0–3.0 eq of DIPEA.
Mechanism:[2] The DIPEA deprotonates the HCl salt, releasing
-Ethylamine directly into the solution where the active ester traps it instantly. This prevents volatilization.
Workup:
Monitor by LC-MS (look for M+1 shift compared to unlabeled standard).
Acidic wash (0.1N HCl) to remove excess DIPEA and unreacted amine.
Figure 2: Reaction workflow preventing the loss of volatile 15N-Ethylamine gas.
Quality Control & Validation
Trust but verify. Commercial labels can be wrong, or hygroscopic degradation may have occurred.
Validation Protocol
Proton NMR (
-NMR):
Dissolve a small aliquot in DMSO-
.
Diagnostic Signal: Look for the amide proton doublet (or triplet depending on coupling). The
scalar coupling () is typically 90–95 Hz .
Validation: If you see a singlet or broad peak without the characteristic wide splitting, the enrichment is compromised, or you have accidentally used
material.
Mass Spectrometry:
Run the unlabeled precursor side-by-side.
Confirm the parent ion is exactly
.
Note: If using high-res MS, the mass difference between
(15.0001 Da) and (14.0031 Da) is ~0.997 Da.
Handling & Storage (The "Dry" Rule)
Ethylamine hydrochloride is hygroscopic .
Storage: Store at RT or
in a desiccator.
Handling:
Ideally, weigh inside a glovebox.
If a glovebox is unavailable, allow the bottle to equilibrate to room temperature before opening to prevent condensation.
Re-seal immediately with Parafilm.
Consequence of Moisture: If the salt absorbs water, the molecular weight effectively increases. Weighing 100mg of "wet" salt means you are adding less than 1.2 equivalents of amine, leading to incomplete conversion of your expensive drug intermediate.
References
PubChem. Ethylamine-15N Compound Summary. National Library of Medicine.
[Link]
Eurisotop. Stable Isotope Labeled Compounds for Research.
[Link]
CortecNet. NMR Consumables and Stable Isotopes.
[Link]
The 0.37% Factor: Managing 15N Natural Abundance in High-Precision Analytics
Executive Summary In the high-stakes environment of drug development and structural biology, the "background" is rarely empty. Nitrogen-15 ( N), with a natural abundance of approximately 0.368% , is often treated as a ne...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes environment of drug development and structural biology, the "background" is rarely empty. Nitrogen-15 (
N), with a natural abundance of approximately 0.368% , is often treated as a negligible baseline variable. However, in modern high-sensitivity assays—specifically Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS)—this isotope creates significant spectral artifacts.
For the drug development professional, ignoring
N natural abundance leads to two critical failures:
False Positives in Impurity Profiling:
N satellites in H NMR mimic low-level impurities (0.1–0.5%), potentially triggering unnecessary regulatory flags.
Quantification Errors in Proteomics: The "M+1" isotopic envelope in mass spectrometry distorts quantitative ratios in stable isotope labeling experiments (e.g., SILAC).
This technical guide provides the mechanistic understanding and experimental protocols required to identify, decouple, and correct for
N background signals.
Part 1: The Physics of the Background
To control the signal, one must understand the source. Nitrogen exists primarily as
N (99.632%), which is NMR active () but quadrupolar, resulting in broad, often invisible lines in high-resolution contexts. N () is the "quiet" isotope that becomes loud in high-precision settings.
Table 1: Nitrogen Isotope Properties relevant to Background Signals
Property
Nitrogen-14 (N)
Nitrogen-15 (N)
Impact on Analytics
Natural Abundance
99.632%
0.368%
The 0.368% creates "satellite" peaks and M+1 MS signals.
Spin Quantum Number ()
1 (Integer)
1/2 (Half-Integer)
N couples sharply to H; N decouples via relaxation.
Gyromagnetic Ratio ()
1.93
-2.71
Negative for N complicates polarization transfer (INEPT).
J-Coupling ()
~60 Hz (Broad)
~90 Hz (Sharp)
The source of the "satellite doublet" in H NMR.
Part 2: NMR Spectroscopy – The Satellite Trap
In
H qNMR (Quantitative NMR), the limit of detection (LOD) and limit of quantification (LOQ) are often pushed to 0.01%–0.1% to meet ICH guidelines for impurity reporting.
The Mechanism:
N Satellites
Protons attached to nitrogen (amides, amines) exhibit a strong scalar coupling to the nitrogen nucleus.
The Majority (
N-H): Due to the rapid quadrupolar relaxation of N, the scalar coupling is "self-decoupled." The proton signal appears as a singlet (or broadened singlet).
The Minority (
N-H): The 0.37% of molecules containing N do not relax rapidly. They display a full doublet split by the coupling constant (typically 90 Hz).
The Result: Two small peaks appear at roughly ±45 Hz from the main amide peak. Each satellite has an integral of ~0.18% of the parent peak. This sits dangerously close to the 0.1% reporting threshold for drug impurities.
Visualization: The Satellite vs. Impurity Decision Tree
Figure 1: Decision logic for distinguishing
N satellites from genuine chemical impurities in pharmaceutical qNMR.
Protocol A: Broadband
N Decoupling in
H NMR
To eliminate these satellites for accurate integration, one must apply heteronuclear decoupling during acquisition. This is not standard in basic proton parameters.
Scope: Removing
N satellites to clean up baselines for qNMR.
Prerequisites: Probe capable of tuning to N (Broadband or Inverse probe).
Calibrate the 90° Pulse: Determine the P90 for
N on the decoupling channel (usually f3 or f2).
Tip: Use a standard Urea-
N sample.
Select Decoupling Sequence:
GARP (Globally Optimized Alternating-Phase Rectangular Pulses): The industry standard. Robust but heats the sample.
WURST (Wideband, Uniform Rate, Smooth Truncation): Adiabatic decoupling. Better for wide spectral ranges and generates less heat (critical for salty biological samples).
Parameter Setup (Bruker TopSpin notation):
cpdprg2 = garp (or wurst)
pcpd2 = [Calibrated 90° pulse length for decoupling]
pl12 = [Power level calculated for decoupling]
O2P = Center of the amide region (typically 115–120 ppm).
Acquisition:
Execute zg (standard pulse).
Verification: The satellites at ±45 Hz should vanish, and the main amide peak intensity should increase slightly (by ~0.37%).
Part 3: Mass Spectrometry – The Isotopic Envelope
In Mass Spectrometry, natural abundance
N is not a discrete satellite; it is a statistical probability that shifts the mass of the entire molecular population.
The Mechanism: The M+1 Probability
For a small molecule, the "Monoisotopic Peak" (M) is dominant. However, as the number of nitrogen atoms (
) increases, the probability of incorporating at least one N atom increases.
The intensity of the M+1 peak relative to M (due to Nitrogen) can be approximated by:
Example:
Small Drug (2 Nitrogens): M+1 contribution = ~0.7%. (Negligible for ID, relevant for quant).
N) may vanish entirely; the "center of mass" of the isotopic envelope shifts to heavier masses.
Diagram: The Isotopic Envelope Shift
Figure 2: The shift in isotopic distribution intensity as Nitrogen count increases.
Protocol B: Isotopic Correction in Quantitative MS
When performing quantitative studies (e.g., comparing a "Light" drug vs. a "Heavy"
N-labeled internal standard), the natural abundance of the Light version contributes signal to the Heavy channel.
Workflow:
Calculate Theoretical Distribution:
Use the Brauman algorithm or polynomial expansion to predict the exact isotopic envelope of the unlabeled analyte based on its formula (
).
Determine the Cross-Talk:
Identify the percentage of the "Light" (Natural Abundance) envelope that overlaps with the "Heavy" (Labeled) quantification window.
Note: If your labeled standard is
Da, check the M+4 abundance of the natural analyte.
Mathematical Subtraction:
Where
is the theoretical fractional abundance of the natural isotope at the heavy mass.
References
IUPAC Commission on Isotopic Abundances and Atomic Weights. "Isotopic Compositions of the Elements 2013." Pure and Applied Chemistry, 2016.
Keeler, J. "Understanding NMR Spectroscopy." Wiley, 2nd Edition, 2010. (Chapter 8: Heteronuclear NMR and Decoupling).
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.
Kind, T., & Fiehn, O. "Metabolite identification in mass spectrometry." Bioanalysis, 2010. (Discusses isotopic pattern matching).
NIST. "Atomic Weights and Isotopic Compositions for All Elements."
Part 1: Executive Summary & Scientific Feasibility The Challenge of Ethylamine as a Nitrogen Source Standard uniform -labeling of proteins in Escherichia coli typically utilizes (Ammonium Chloride) as the sole nitrogen s...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Scientific Feasibility
The Challenge of Ethylamine as a Nitrogen Source
Standard uniform
-labeling of proteins in Escherichia coli typically utilizes (Ammonium Chloride) as the sole nitrogen source in M9 minimal media. The use of Ethylamine-15N Hydrochloride represents a specialized, non-canonical labeling strategy.
Critical Scientific Context:
Wild-type E. coli strains (such as BL21 or K-12) do not efficiently utilize ethylamine as a sole nitrogen source under standard conditions. The metabolic assimilation of nitrogen from ethylamine requires the activity of Copper-Containing Amine Oxidases (e.g., TynA/MaoA) , which catalyze the oxidative deamination of ethylamine to release
(ammonia) and acetaldehyde.
Therefore, this protocol addresses two distinct experimental objectives:
Metabolic Tracing/Uniform Labeling: Requires specific strain adaptation or engineering to upregulate amine oxidases.
Site-Specific Side Chain Labeling: Utilizing ethylamine as a substrate for enzymatic conjugation (e.g., Transglutaminase-mediated) in vivo or post-purification.
This guide focuses on the Metabolic Incorporation Protocol , assuming the user intends to utilize Ethylamine-15N as the nitrogen donor for protein synthesis.
Part 2: Metabolic Pathway & Logic
To achieve high-yield expression using Ethylamine-15N, we must bridge the gap between the precursor (Ethylamine) and the amino acid biosynthetic machinery (Glutamate/Glutamine).
Nitrogen Flux Diagram
The following diagram illustrates the necessary catabolic steps to release
from ethylamine for protein synthesis.
Figure 1: Metabolic flux of Nitrogen-15 from Ethylamine to Protein. Note the critical dependence on Amine Oxidase activity.
Part 3: Experimental Protocol
Phase A: Pre-requisites & Strain Selection
Warning: Do not use standard BL21(DE3) without adaptation.
Recommended Strains: Strains capable of utilizing primary amines (e.g., E. coli W3110 or specific environmental isolates).
Genetic Engineering: If using BL21, co-expression of the tynA (amine oxidase) gene on a compatible plasmid is recommended to ensure efficient release of
.
Phase B: Media Preparation (Modified M9-Ethylamine)
Standard M9 media contains 1.0 g/L
. We must substitute this with an equimolar amount of nitrogen from Ethylamine-15N HCl.
Molar Calculation:
MW
.
MW Ethylamine-
HCl () .
Target Concentration: ~18.7 mM Nitrogen (equivalent to 1g/L
).
Required Ethylamine-15N HCl:
.
Table 1: Modified M9-Ethylamine Media Composition (Per Liter)
Component
Quantity
Notes
Ethylamine-15N HCl
1.54 g
Sole Nitrogen Source
12.8 g
Phosphate Buffer
3.0 g
Phosphate Buffer
NaCl
0.5 g
Osmotic Balance
Glucose (Carbon Source)
4.0 g
Use -Glucose if double labeling
(1M Stock)
2.0 mL
Add after autoclaving
(1M Stock)
0.1 mL
Add after autoclaving
Thiamine (Vit B1)
10 mg
Essential for K-12 derived strains
Antibiotics
As req.
Carbenicillin/Kanamycin
Phase C: Adaptation & Culture Protocol
Step 1: Adaptation (Critical for Ethylamine Utilization)
Since ethylamine is a poor nitrogen source, cells must be "trained" to upregulate the necessary catabolic enzymes.
Inoculate a single colony into 5 mL LB media (rich media). Grow for 6 hours.
Pellet cells (3,000 x g, 5 min) and wash 2x with M9 salts (no nitrogen).
Resuspend in 5 mL of M9-Ethylamine Media containing a trace amount (0.05 g/L) of
to jumpstart growth.
Incubate at 37°C overnight. Growth will be slower than standard M9.
Step 2: Main Culture Inoculation
Dilute the adapted overnight culture 1:100 into 1 L of fresh M9-Ethylamine Media (containing only Ethylamine-15N).
Incubate at 37°C / 250 RPM.
Monitor Growth: Lag phase may be extended (2–4 hours). Log phase growth rates will be lower (
).
Step 3: Induction
When
reaches 0.6–0.8, induce protein expression (e.g., IPTG 0.5 mM).
Temperature Shift: Lower temperature to 25°C or 18°C.
Reasoning: Slower growth reduces metabolic burden, allowing the rate-limiting amine oxidase step to keep up with nitrogen demand for protein synthesis.
Harvest after 12–16 hours.
Part 4: Alternative Application (Site-Specific Labeling)
If the objective is not uniform labeling but rather attaching the ethylamine moiety to specific residues (Glutamine), the protocol changes entirely to an enzymatic approach utilizing Microbial Transglutaminase (MTG) .
Protocol Summary:
Express and purify the target protein (unlabeled) in standard media.
Reaction Mix:
Target Protein (
)
Ethylamine-15N HCl (
, excess)
Microbial Transglutaminase (
)
Buffer: 50 mM Tris-HCl, pH 8.0
Incubation: 4 hours at 37°C or Overnight at 4°C.
Mechanism: MTG catalyzes the acyl transfer between the
-carboxamide group of Glutamine and the primary amine of Ethylamine-15N, resulting in -ethyl-glutamine side chains.
Part 5: Quality Control & Validation
To validate the incorporation of
from ethylamine:
Mass Spectrometry (Intact Mass):
Compare the mass of the purified protein against a natural abundance control.
Calculation:
.
HSQC NMR:
Collect a
HSQC spectrum.
Success Criteria: Well-dispersed peaks corresponding to the backbone amides.
Failure Mode: If the spectrum is blank or weak, the strain failed to metabolize ethylamine. Check the tynA/maoA activity or revert to
.
References
M9 Minimal Media Standards
Sambrook, J., & Russell, D. W. (2001). Molecular Cloning: A Laboratory Manual.
Amine Utilization in E.
Kurihara, S., et al. (2010). "A novel putrescine utilization pathway involves
-glutamylated intermediates of Escherichia coli K-12." Journal of Biological Chemistry.
Transglutaminase Labeling
Kamiya, N., et al. (2011). "Transglutaminase-mediated protein immobilization to casein nanospheres.
Isotope Labeling Guides
Cambridge Isotope Laboratories.[1] "Strategies for Protein Labeling."
High-Precision Metabolic Labeling using Ethylamine-15N Hydrochloride
Application Note & Protocol Guide Abstract & Scope This technical guide details the application of Ethylamine-15N hydrochloride ( ) as a stable isotope tracer for in vivo metabolic labeling. While -ammonium salts are com...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Abstract & Scope
This technical guide details the application of Ethylamine-15N hydrochloride (
) as a stable isotope tracer for in vivo metabolic labeling. While -ammonium salts are common for global nitrogen tracking, Ethylamine-15N is a high-specificity probe used primarily to investigate alkylamine metabolism and biosynthetic pathways involving ethylamine moieties .
Primary Applications:
Plant Physiology: Elucidating the biosynthesis of L-Theanine (
-glutamylethylamide) in Camellia sinensis (Tea), where ethylamine is a rate-limiting precursor.
Drug Development (ADME): Tracking the metabolic fate of ethylamine-containing pharmacophores (e.g., N-dealkylation mechanisms) in mammalian models.
Dissolve immediately prior to use to prevent hydrolysis/exchange.
Acidity
Weakly acidic (HCl salt)
CRITICAL: Must be buffered to pH 5.8–7.4 before in vivo administration to prevent tissue necrosis.
Detection
NMR (), MS ()
has a negative gyromagnetic ratio; requires specific NMR pulse sequences (e.g., INEPT).
Core Application: Theanine Biosynthesis in Camellia sinensis
The most authoritative use of Ethylamine-15N is determining the flux of Theanine synthesis. Theanine is synthesized from Glutamate and Ethylamine via the enzyme Theanine Synthetase (Ts) (EC 6.3.1.6).[2]
Mechanistic Pathway
The following diagram illustrates the incorporation of the
label into the L-Theanine scaffold.
Figure 1: The biosynthetic pathway of L-Theanine. The red node indicates the entry point of the exogenous
tracer, which bypasses the endogenous decarboxylation step to directly probe Synthetase activity.
Experimental Protocol: Hydroponic Pulse-Chase
Objective: To quantify the rate of ethylamine incorporation into theanine in tea seedling roots.
Step 1: Pre-Culture Preparation
Plant Material: Use 6 to 10-week-old Camellia sinensis seedlings.
Starvation: Transfer seedlings to a nitrogen-free Hoagland’s solution for 48 hours prior to labeling. This depletes endogenous nitrogen pools, maximizing tracer uptake.
Step 2: Tracer Solution Preparation
Concentration: Prepare a 2.0 mM Ethylamine-15N solution.
Buffering (Crucial):
Dissolve 16.4 mg of Ethylamine-15N HCl in 100 mL of N-free nutrient solution.
Adjust to pH 5.8 using dilute KOH. Failure to adjust pH will damage root hairs and inhibit uptake.
Step 3: Pulse Labeling
Submerge seedling roots in the Tracer Solution.
Incubation: Maintain for 6, 12, or 24 hours (Time-course).
Environmental Control: Keep under constant light (200 µmol m⁻² s⁻¹) at 25°C to drive transpiration-pull, facilitating transport.
Step 4: Harvest & Quenching
Remove seedlings and wash roots
with ice-cold distilled water to remove surface tracer.
Separate roots, stems, and leaves.
Snap Freeze: Immediately immerse tissues in liquid nitrogen to halt enzymatic activity (preventing Theanine hydrolysis).
Lyophilize (freeze-dry) samples for extraction.
Analytical Workflows
Extraction Protocol[4]
Grind lyophilized tissue (50 mg) to a fine powder.
Add 2 mL of 80% Methanol (aq) .
Sonicate for 20 minutes at 4°C.
Centrifuge at
for 10 minutes.
Filter supernatant (0.22 µm PTFE filter) for LC-MS or evaporate and reconstitute in
for NMR.
LC-MS/MS Quantification
Principle: Detection of the mass shift from natural Theanine (
175) to -labeled Theanine ( 176).
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
MS Mode: Positive Electrospray Ionization (ESI+).
Target Transitions:
Analyte
Precursor ()
Product ()
Interpretation
Endogenous Theanine
175.1
129.1
Loss of ethylamine group (natural)
-Theanine
176.1
129.1
Loss of -ethylamine group
Note: If the fragment ion retains the label, the product would be 47.0 (Ethylamine-15N) vs 46.0. However, in Theanine, the dominant fragment is often the glutamate backbone (129), meaning the label is lost in the neutral loss. Therefore, Precursor Ion selection is critical .
NMR Validation (
HSQC)
For structural confirmation, use Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.
Signal: Look for the cross-peak corresponding to the ethyl-group amide nitrogen.
Chemical Shift: The
signal for the amide nitrogen in Theanine typically appears around 120–125 ppm (referenced to liquid NH).
Secondary Application: Mammalian Drug Metabolism
Ethylamine-15N is used to synthesize labeled drug candidates to study N-dealkylation by Cytochrome P450s or Monoamine Oxidases (MAO).
Experimental Workflow:
Synthesis: React Ethylamine-15N with the drug scaffold (e.g., via reductive amination).
Administration: IV bolus to rats/mice (1–5 mg/kg).
Sampling: Collect plasma and urine at
hours.
Analysis:
Intact Drug: Detect
peak.
Metabolite (Dealkylation): If the ethyl group is removed, the remaining drug core returns to
mass, while the cleaved ethylamine (or oxidized acetaldehyde) carries the label (or loses it if N is released as ).
Urine: Check for
-labeled urea if the amine is fully catabolized.
Troubleshooting & Quality Control
Issue
Probable Cause
Corrective Action
Root Necrosis
Acidity of HCl salt
Ensure pH is adjusted to 5.8 using KOH/NaOH before feeding.
Low Enrichment
High endogenous N
Extend N-starvation period to 72h prior to labeling.
Signal Scrambling
Transamination
Use shorter pulse times (e.g., 2-4h) to catch direct incorporation before metabolic recycling.
No MS Signal
Ion Suppression
Dilute samples 1:10; check ESI source settings for low-mass amines.
References
Ashihara, H. (2015).[4] "Occurrence, Biosynthesis and Metabolism of Theanine (
-Glutamyl-L-ethylamide) in Plants: A Comprehensive Review." Natural Product Communications. Link
Deng, W.W., Ogita, S., & Ashihara, H. (2009).[4][5] "Ethylamine Content and Theanine Biosynthesis in Different Organs of Camellia sinensis Seedlings." Zeitschrift für Naturforschung C. Link
Deng, W.W., et al. (2008). "Biosynthesis of theanine (
-ethylamino-l-glutamic acid) in seedlings of Camellia sinensis." Phytochemistry Letters. Link
Cheng, S., et al. (2017).[6] "Studies on the Biochemical Formation Pathway of the Amino Acid L-Theanine in Tea (Camellia sinensis) and Other Plants." Journal of Agricultural and Food Chemistry. Link
Thermo Fisher Scientific. "Safety Data Sheet: Ethylamine Hydrochloride." Link
Ethylamine-15N hydrochloride as a nitrogen source in minimal media for protein expression
This Application Note is structured to address the specialized use of Ethylamine-15N Hydrochloride as an alternative nitrogen source for protein expression. While NH Cl is the industry standard, Ethylamine-15N is utilize...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to address the specialized use of Ethylamine-15N Hydrochloride as an alternative nitrogen source for protein expression. While
NHCl is the industry standard, Ethylamine-15N is utilized in specific metabolic flux studies, for expression in amine-catabolizing hosts (e.g., Pseudomonas, Methylotrophs, or adapted E. coli), and in investigations of nitrogen scavenging pathways (NtrC regulon).
N via Ethylamine Utilization Pathways
Executive Summary
This guide details the methodology for using Ethylamine-15N Hydrochloride (
N-EtNHCl) as the sole or supplementary nitrogen source in minimal media (M9-based) for the expression of isotopically labeled proteins.
Unlike standard Ammonium Chloride (
NHCl) labeling, Ethylamine-15N utilization requires the activation of specific amine scavenging pathways (e.g., amine oxidases or transaminases). This method is primarily applied in:
Metabolic Flux Analysis: Tracing nitrogen assimilation through non-canonical entry points.
Controlled Growth Expression: Utilizing the slower metabolic processing of alkylamines to reduce inclusion body formation by limiting translation rates.
Specialized Host Expression: Protein production in Pseudomonas putida, Streptomyces, or engineered E. coli strains capable of catabolizing alkylamines.
Scientific Mechanism & Rationale
The Nitrogen Assimilation Pathway
In standard minimal media, E. coli assimilates ammonia directly via Glutamine Synthetase (GS) and Glutamate Synthase (GOGAT). When Ethylamine is provided as the nitrogen source, the bacteria must first convert it to ammonia or transfer the nitrogen via transamination.
For E. coli (under nitrogen limitation) and other amine-utilizing bacteria, the pathway typically involves Amine Oxidases (e.g., copper-containing amine oxidases) or specific dehydrogenases.
Key Reaction:
The released
NH is then assimilated into the central nitrogen pool (Glutamate/Glutamine).
Cl, ethylamine metabolism generates ammonia intracellularly and gradually. This "slow-release" mechanism can prevent rapid pH shifts in the media often seen with ammonium uptake.
Reduced Translation Speed: The metabolic bottleneck of converting ethylamine to ammonia slows bacterial growth and protein translation, potentially improving the folding of complex, aggregation-prone proteins (similar to lowering temperature).
Experimental Workflow Visualization
The following diagram illustrates the metabolic flow and the critical adaptation step required when switching from rich media to Ethylamine-based minimal media.
Figure 1: Metabolic assimilation of Ethylamine-15N. Note the enzymatic conversion required before nitrogen enters the biosynthetic pool.
Detailed Protocol: Expression in M9-Ethylamine Media
Materials Required
Reagent
Specification
Concentration (Stock)
Final Conc.
Ethylamine-15N HCl
>98% atom N
Powder
10–20 mM
M9 Salts (5X)
Nitrogen-Free
5X Stock
1X
Glucose (13C opt.)
Carbon Source
20% (w/v)
0.4%
MgSO
Magnesium Source
1 M
2 mM
CaCl
Calcium Source
1 M
0.1 mM
Thiamine (Vit B1)
Vitamin Supplement
10 mg/mL
10 g/mL
Micronutrients
Trace Metals
1000X
1X
Critical Note on M9 Salts: Standard M9 salts often contain NH
Cl.[1] You must prepare "Modified M9 Salts" excluding NHCl and replace it with NaCl (0.5 g/L) to maintain osmolarity.
Media Preparation (Per 1 Liter)
Prepare Base: Autoclave 750 mL of Milli-Q water in a 2L baffled flask.
Add Salts: Aseptically add 200 mL of sterile Nitrogen-Free 5X M9 Salts.
Add Nitrogen Source: Dissolve 0.81 g to 1.63 g of Ethylamine-15N HCl (corresponds to ~10-20 mM) in 10 mL water, filter sterilize (0.22
m), and add to the flask.
Note: 1 g/L is a standard starting point. Higher concentrations (>2 g/L) may inhibit growth due to amine toxicity in non-adapted strains.
Causality: Bacteria grown in rich media (LB) repress amine utilization genes. Direct transfer to M9-Ethylamine will result in a massive lag phase or cell death.
Inoculate a single colony into 5 mL LB media (with antibiotic). Grow for 6–8 hours at 37°C.
Wash Step: Centrifuge 1 mL of LB culture (3000 x g, 5 min). Discard supernatant. Resuspend pellet in 1 mL of Nitrogen-Free M9 salts . Repeat once to remove trace amino acids.
Adaptation Culture: Inoculate the washed cells into 10 mL of M9-Ethylamine Media .
Incubate overnight at 37°C, 250 rpm.
Observation: Growth will be slower than NH
Cl cultures. Expect OD to reach 1.0–2.0 after 12–16 hours.
Self-Validating Check: If OD does not double every 90–120 minutes, check pH. Ethylamine metabolism releases ammonia, but if the balance is off, pH can drift.
Expression Phase: Lower temperature to 20–25°C and incubate for 12–18 hours.
Reasoning: Slower nitrogen release complements lower temperature to maximize solubility.
Phase 3: Harvest
Centrifuge cells (5000 x g, 15 min, 4°C).
Proceed to lysis and purification.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
No Growth (Lag > 12h)
Lack of Amine Oxidase induction or toxicity.
Use a "Spike-in" method: Start with 1 mM NHCl to jumpstart growth, then rely on Ethylamine-15N for the bulk phase.
pH Drift (Alkaline)
Accumulation of excess ammonia or unbuffered amine.
Ensure M9 buffering capacity (NaHPO/KHPO) is standard (64g/15g per L of 5X stock).[1]
Low Protein Yield
Nitrogen starvation limits translation.
Feed-batch approach: Add another 0.5 g Ethylamine-15N at induction.
References
Reitzer, L. (2003). Nitrogen assimilation and global regulation in Escherichia coli. Annual Review of Microbiology, 57, 155-176. Link
Zimmer, D. P., et al. (2000). Nitrogen regulatory protein C-controlled genes of Escherichia coli: Scavenging as a defense against nitrogen limitation. Proceedings of the National Academy of Sciences, 97(26), 14674-14679. Link
Turlin, E., et al. (2006). Ethanolamine Utilization in Salmonella enterica Serovar Typhimurium.[4] Journal of Bacteriology, 188(3), 1005-1011. (Context on alkylamine utilization pathways). Link
Mok, W. W., et al. (2014). Comprehensive evaluation of isotopic labeling strategies for NMR studies of proteins. Journal of Biomolecular NMR, 60(1), 13-28. Link
Disclaimer: Ethylamine is a volatile amine. Handle the hydrochloride salt in a fume hood before dissolution. Ensure local biosafety regulations are followed when using genetically modified organisms with alternative metabolic pathways.
Application Note: Strategic Surface Labeling of Proteins using Ethylamine-15N Hydrochloride for NMR Structural Analysis
This Application Note is structured to guide researchers through the high-impact utilization of Ethylamine-15N Hydrochloride for post-translational protein modification. Unlike standard metabolic labeling (which labels t...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the high-impact utilization of Ethylamine-15N Hydrochloride for post-translational protein modification. Unlike standard metabolic labeling (which labels the entire backbone), this reagent enables targeted surface labeling , allowing for the study of high-molecular-weight complexes, protein-protein interactions (PPIs), and surface electrostatics with reduced spectral crowding.
-EtNHCl)
Methodology: Post-Translational Chemical & Enzymatic Modification
Executive Summary
In modern structural biology, determining the interaction interfaces of large protein complexes (>50 kDa) by NMR is often limited by spectral crowding and line broadening. Ethylamine-15N Hydrochloride offers a strategic solution as a high-sensitivity, cost-effective probe for post-expression labeling .
By coupling this isotope-labeled amine to specific surface residues (Glutamine via Transglutaminase or Aspartate/Glutamate via EDC/NHS chemistry), researchers can generate a "sparse" 2D
HSQC spectrum that exclusively reports on the protein surface. This technique is critical for:
Epitope Mapping: Rapidly identifying ligand-binding sites without full backbone assignment.
Solubility Screening: Monitoring surface aggregation states.
High-MW Systems: Observing surface dynamics in complexes that are otherwise too large for standard NMR.
Mechanistic Principles
The Chemical Advantage
Ethylamine-15N (
) acts as a nucleophile. When coupled to a protein, it introduces an ethyl-amide side chain. The moiety provides a sharp, sensitive NMR signal distinct from the protein backbone.
Two Primary Labeling Pathways
Enzymatic Specificity (Transglutaminase): Microbial Transglutaminase (mTG) catalyzes the acyl-transfer reaction between the
-carboxamide of Glutamine (Gln) and a primary amine. Using Ethylamine-15N replaces the amide nitrogen, converting Gln side chains into .
Target: Surface exposed Glutamines.
Result: Site-specific labeling with minimal perturbation.
Chemical Global Mapping (Carboxyl Coupling): Carbodiimide (EDC) activation of Aspartate (Asp) and Glutamate (Glu) carboxyls allows nucleophilic attack by Ethylamine-15N.
Target: All surface acidic residues and the C-terminus.
Result: A comprehensive "electrostatic surface map" useful for studying PPI interfaces.
Visualization of Workflows
The following diagram illustrates the decision matrix and chemical pathways for using Ethylamine-15N.
Caption: Decision matrix for selecting between Transglutaminase-mediated (specific) and EDC-mediated (global) labeling pathways using Ethylamine-15N.
Crucial Step: The HCl salt is acidic. You must adjust the pH of this stock solution to 7.5–8.0 using NaOH. If the pH is low, the amine is protonated (
) and cannot act as a nucleophile.
Target concentration: 1.0 M stock.
Reaction Setup:
Mix Protein (50–100 µM) with Ethylamine-15N (50–100 mM).
Ratio: Maintain at least a 1000-fold molar excess of amine to protein to drive the equilibrium and prevent protein cross-linking (which mTG also catalyzes).
Add mTG (1 U per mg of target protein).
Incubation:
Incubate at 37°C for 4–12 hours, or room temperature overnight.
Validation: Take aliquots at T=0 and T=end for Mass Spectrometry (expect +29 Da mass shift per labeled Glutamine: -NH2 [16] + Et-15NH [45]).
Purification:
Remove excess Ethylamine-15N and mTG via Size Exclusion Chromatography (SEC) or extensive dialysis.
Buffer exchange into NMR buffer (e.g., 20 mM Phosphate, pH 6.5, 5% D2O).
NMR Acquisition:
Run a standard
HSQC.
Expectation: Distinct peaks for surface Gln side chains. The chemical shift of the
will move significantly upfield compared to the standard region due to alkylation.
Protocol B: Surface Carboxyl Mapping via EDC/NHS
Best for: Mapping protein-protein interaction interfaces (epitope mapping) on large proteins.
Materials:
Target Protein (Must be in amine-free buffer! No Tris, No Glycine ). Use MES or Phosphate.[1][2]
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
NHS (N-hydroxysuccinimide).
Ethylamine-15N Hydrochloride.
Step-by-Step Procedure:
Activation (The "Zero-Length" Step):
Dissolve Protein (100 µM) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
Mechanism:[3] This creates unstable NHS-esters on all surface Asp/Glu residues.
Coupling (The Labeling Step):
Add Ethylamine-15N HCl (dissolved in PBS, pH adjusted to 7.5) to the reaction.
Final concentration of Ethylamine should be ~20–50 mM.
Rapid pH Adjustment: Immediately adjust reaction pH to 7.0–7.5 using dilute NaOH or concentrated Phosphate buffer. The amine reacts best at neutral/slightly alkaline pH, while the NHS-ester hydrolysis is competing.
Quenching:
After 2 hours, add a "scavenger" amine (e.g., 100 mM Ethanolamine or Tris, unlabeled) to quench any remaining NHS esters.
Purification:
Desalting column (Zeba Spin or PD-10) to remove excess reagents.
NMR Analysis:
The resulting HSQC will show peaks for every surface-accessible Asp and Glu.
Application: Titrate a binding partner (unlabeled). Peaks that shift or disappear correspond to residues at the binding interface.
Data Interpretation & Troubleshooting
Expected Chemical Shifts
When using Ethylamine-15N, the resulting amide proton (
) is an alkyl-substituted amide.
Standard Backbone Amide: 110–130 ppm (
).
Gln Side Chain (
): ~112 ppm / ~121 ppm (doublet in 15N dimension if not decoupled).
Ethylamine-Labeled Amide (
):
Shift: Typically 120–128 ppm .
Shift: Typically 7.8–8.5 ppm .
Note: The signal will be a singlet in the proton dimension (unlike the
doublet of native Gln) but will show J-coupling to the ethyl group if not decoupled.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
No NMR Signal
Low pH of Ethylamine stock.
The HCl salt is acidic. Ensure stock is pH > 7.5 before adding to protein.
Precipitation
Over-labeling (Hydrophobic effect).
Reduce reaction time or concentration of EDC. Ethyl groups add hydrophobicity.
Broad Lines
Protein aggregation.
Check sample quality by SEC. Add L-Arg/L-Glu to NMR buffer.
Extra Peaks
Non-specific labeling (Lysines).
In EDC method, ensure pH is not >8.0, where Lysines compete. In TGase method, ensure high excess of Ethylamine to prevent Lys crosslinking.
References
Oteng-Pabi, S. K., Clouthier, C. M., & Keillor, J. W. (2018). Design of a glutamine substrate tag enabling protein labelling mediated by Bacillus subtilis transglutaminase.[4] PLOS ONE, 13(5), e0197956.[4]
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach.[5] Methods in Molecular Biology, 627, 55–73.[5]
Ozawa, K., Dixon, N. E., & Otting, G. (2005). Cell-free synthesis of 15N-labeled proteins for NMR studies. IUBMB Life, 57(9), 615–622.
Yu, T. Y., et al. (2021). De novo determination of near-surface electrostatic potentials by NMR.
(Note: Supports the theory of using charged/neutral probes to map surface potentials).
Disclaimer: This protocol involves the use of hazardous chemicals (EDC, amines). Always consult the Safety Data Sheet (SDS) and follow institutional safety guidelines.
Application Note & Protocol: High-Yield Preparation of ¹⁵N-Labeled Proteins for High-Resolution NMR Analysis
Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution. A cornerstone of protein NMR is isotopic labeling, where...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution. A cornerstone of protein NMR is isotopic labeling, where isotopes such as ¹⁵N (and often ¹³C) are incorporated into the protein. Uniform ¹⁵N labeling is the simplest and most cost-effective method, enabling the acquisition of a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum.[1] The ¹H-¹⁵N HSQC serves as a unique fingerprint of a protein, with each peak corresponding to a specific backbone or sidechain amide group. This spectrum is invaluable for assessing whether a protein is folded, validating sample quality, and studying interactions with ligands or other molecules.[1]
The success of any protein NMR study is critically dependent on the quality of the sample. This guide provides a comprehensive, field-proven workflow for the expression, purification, and preparation of high-quality, uniformly ¹⁵N-labeled protein samples suitable for high-resolution NMR spectroscopy. We will delve into the causality behind key experimental choices, offering not just a protocol, but a strategic framework for success.
Part 1: Expression of ¹⁵N-Labeled Protein in E. coli
The most common and cost-effective method for producing isotopically labeled proteins is overexpression in Escherichia coli. The core principle is to grow the bacteria in a minimal medium where the sole source of nitrogen is ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).[2][3]
The Logic of Minimal Media
Unlike rich media (e.g., Luria-Bertani or LB) which contain complex mixtures of amino acids and nitrogen sources, a defined minimal medium forces the E. coli to synthesize all of its amino acids from scratch. By providing ¹⁵NH₄Cl as the only nitrogen source, we ensure that all newly synthesized proteins will be uniformly labeled with the ¹⁵N isotope.[3] M9 minimal medium is the standard for this purpose.[3][4][5][6]
Expression Strategy: From Rich to Minimal Media
A common pitfall is directly inoculating the minimal medium from a single bacterial colony. Growth in minimal media is significantly slower than in rich media, and a direct inoculation can lead to extremely long lag times or failed cultures. A more robust strategy involves a two-step preculture:
Initial Preculture (Rich Media): A single colony is first grown in a small volume of rich media (e.g., LB) to rapidly generate a high density of healthy cells.[5][7]
Secondary Preculture (Minimal Media): A small aliquot of the rich media culture is then used to inoculate a larger volume of ¹⁵N-M9 minimal medium. This step acclimates the cells to the minimal medium environment overnight.[5][7]
Main Culture: The acclimated preculture is used to inoculate the final, large-volume ¹⁵N-M9 culture for protein expression. This ensures a synchronous and healthy start to the main culture.[5][7]
This graduated approach significantly improves the reliability and final yield of labeled protein.
Detailed Protocol: ¹⁵N Labeling in M9 Medium
This protocol is designed for a 1 L final culture volume.
Dissolve 1g ¹⁵NH₄Cl (99%+) in 10 mL water. Filter sterilize.[2][4][7]
D-Glucose
20% (w/v)
20 mL
0.4%
Dissolve 20g glucose in 100 mL water. Autoclave or filter sterilize.[2]
MgSO₄
1 M
2 mL
2 mM
Autoclave. Add after media cools to prevent precipitation.[5][8]
CaCl₂
1 M
100 µL
0.1 mM
Autoclave. Add after media cools to prevent precipitation.[5][8]
Trace Elements
1000x
1 mL
1x
Optional but recommended for higher yields. Filter sterilize.[5]
Thiamine (B1)
5 mg/mL
1 mL
5 µg/mL
Required for many E. coli strains (e.g., BL21). Filter sterilize.[5][9]
Procedure:
Day 1: Transform E. coli BL21(DE3) cells (or a similar expression strain) with the plasmid encoding your protein of interest. Plate on an LB agar plate with the appropriate antibiotic and incubate overnight at 37°C.
Day 2 (Morning): Inoculate 5 mL of sterile LB medium (plus antibiotic) with a single colony from the fresh plate. Grow at 37°C with shaking (approx. 200 rpm) for 6-8 hours.[5]
Day 2 (Evening): Prepare 100 mL of M9 minimal medium in a 500 mL flask by combining the sterile stocks. Crucially, use ¹⁵NH₄Cl as the sole nitrogen source. Inoculate this medium with 1 mL of the LB preculture. Grow overnight at 37°C with shaking.[7]
Day 3 (Morning): Prepare 1 L of ¹⁵N-M9 medium in a 2 L baffled flask. Inoculate with the 100 mL overnight M9 preculture.
Growth & Induction: Grow the main culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[2]
Cool the culture to the desired induction temperature (e.g., 18-25°C). This is a critical step to enhance protein solubility.
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[2][5]
Expression: Allow the protein to express for 12-18 hours (overnight) at the lower temperature.
Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[5] Discard the supernatant and store the cell pellet at -80°C until purification.
Part 2: Protein Purification for NMR
Proteins intended for NMR analysis must be of very high purity (>95%) and, most importantly, must be stable and monodisperse (not aggregated) in solution.[10] The purification strategy must be tailored to the specific protein, but a multi-step approach combining different chromatography principles is almost always necessary.[10][11]
Lysis and Initial Capture
The goal of the first step is to efficiently lyse the cells and capture the target protein, concentrating it and removing the bulk of contaminants like nucleic acids and host cell proteins.[12][13]
Lysis: Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 20 mM Tris, 300 mM NaCl, pH 8.0) containing protease inhibitors (e.g., PMSF). Lyse the cells using a French press or sonication.[2] Centrifuge the lysate at high speed (e.g., >20,000 x g) to pellet cell debris.[2]
Affinity Chromatography (AC): This is the most common capture step.[12] If your protein has an affinity tag (e.g., His-tag, GST-tag), use the corresponding affinity resin (e.g., Ni-NTA for His-tags). This step provides a massive increase in purity in a single step.[14] Elute the protein using a competitive binder (e.g., imidazole for His-tags).
Intermediate and Polishing Steps
Even after affinity chromatography, contaminants often remain. Further purification steps are required to achieve the purity needed for NMR.
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge at a given pH.[10][12] It is an excellent intermediate step to remove proteins that co-purified during the affinity step.
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC is the crucial final "polishing" step.[10][12] It separates proteins based on their hydrodynamic radius (size and shape). This step is critical for two reasons:
It removes any remaining protein contaminants of different sizes.
It allows for the exchange of the protein into the final, optimized NMR buffer.
Most importantly, it allows for the separation of monomeric, properly folded protein from aggregates, which are detrimental to NMR spectra.
Part 3: Final NMR Sample Preparation
The final buffer composition is paramount for acquiring high-quality NMR spectra. The goal is to ensure the protein is stable, soluble, and monodisperse for the duration of the NMR experiments, which can last for days.[15]
Optimizing the NMR Buffer
Screening different buffer conditions is often necessary. A thermal shift assay (ThermoFluor) can be a rapid and economical method to identify conditions that enhance protein stability.[16]
Key Buffer Components & Their Rationale:
Component
Typical Range
Rationale
Buffering Agent
20-50 mM
Maintain a stable pH. Sodium Phosphate is common for its favorable NMR properties.[16][17]
pH
6.0 - 7.0
A slightly acidic pH is crucial. It slows the exchange rate of backbone amide protons with water, which sharpens their signals.[7][16][17] Above pH 7.5, amide signals can broaden and disappear.[18]
Salt (NaCl/KCl)
50-150 mM
Mimics physiological ionic strength and prevents non-specific aggregation. Keep below 150 mM if possible, as very high salt can interfere with probe tuning.[7][18]
Reducing Agent
1-5 mM DTT/TCEP
Prevents oxidation and formation of intermolecular disulfide bonds, which leads to aggregation. TCEP is more stable over time than DTT.[16][17]
D₂O
5-10% (v/v)
Deuterium oxide (heavy water) is required for the spectrometer's field-frequency lock.[7]
DSS or TSP
~0.1 mM
A chemical shift reference standard added to the sample.[7]
Sodium Azide
0.02% (w/v)
A bacteriostatic agent to prevent microbial growth during long experiments.[7][17]
Protocol: Final Sample Preparation
Concentration: Concentrate the purified protein from the SEC step to the target concentration, typically 0.3-1.0 mM.[15][19][20] Use centrifugal concentrators with an appropriate molecular weight cut-off (MWCO). Be gentle to avoid inducing aggregation.
Buffer Exchange: Ensure the protein is fully exchanged into the final, optimized NMR buffer. This is usually accomplished during the final SEC step.
Additives: Add D₂O to a final concentration of 10%. Add the chemical shift reference (DSS or TSP).
Final QC: Check the pH of the final sample. It can sometimes shift during concentration. Adjust carefully with dilute HCl or NaOH if needed.[18]
Clarification: Centrifuge the final sample at high speed for 5-10 minutes to pellet any small amounts of precipitate or aggregate that may have formed.[18][21]
Transfer: Carefully transfer the supernatant to a high-quality, clean NMR tube. Avoid introducing any air bubbles.
Validation: Acquire a 1D ¹H spectrum and, most importantly, a 2D ¹H-¹⁵N HSQC spectrum. A well-dispersed HSQC spectrum is the ultimate validation of a successful sample preparation.
References
A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis. Protein Engineering, Design and Selection. [Link]
A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Journal of Biomolecular NMR. [Link]
What Are the Best Methods for Protein Purification? A Practical Guide. Cusabio. [Link]
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
Minimal Salts Media. UT Health San Antonio. [Link]
quantifying nitrogen uptake in plants with 15N tracer studies
This guide serves as a comprehensive technical resource for researchers and ag-biotech professionals quantifying nitrogen (N) uptake in plant systems using stable isotope tracers. It moves beyond basic textbook descripti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical resource for researchers and ag-biotech professionals quantifying nitrogen (N) uptake in plant systems using
stable isotope tracers. It moves beyond basic textbook descriptions to address experimental nuance, error minimization, and rigorous data validation.
Advanced Protocol: Quantifying Plant Nitrogen Uptake via
Stable Isotope Tracing
Part 1: Strategic Experimental Design
The success of a
study depends on the signal-to-noise ratio. Unlike radioisotopes (), stable isotopes () are safe and permanent but require mass spectrometry for detection. The core challenge is distinguishing the applied tracer from the vast background of natural nitrogen (, ~99.636%).
Tracer Selection & Enrichment
Do not use 98 atom%
for simple uptake studies unless cost is irrelevant.
Pulse-Chase / Uptake Efficiency: Use 5–10 atom%
fertilizers. This provides a sufficient signal (Atom% Excess) above the natural background (0.3663 atom%) without overwhelming the sensitive detectors of an Isotope Ratio Mass Spectrometer (IRMS).
Metabolic Flux Analysis: Use >98 atom%
(e.g., KNO) if the goal is to trace N into specific amino acids or proteins via LC-MS.
The Critical Control: Natural Abundance
You must include a set of non-labeled control plants.
Why: Plants naturally discriminate against
during uptake and assimilation (fractionation). Without a "natural abundance" baseline specific to your species and growth condition, your "uptake" calculation will be biased by biological fractionation.
Part 2: Experimental Workflow Visualization
The following diagram outlines the critical path from experimental treatment to data generation.
Figure 1: End-to-end workflow for
stable isotope analysis in plant tissues.
Part 3: Detailed Protocol Steps
Phase 1: Application & Harvest
Objective: Deliver tracer without cross-contamination.
Application: Apply the labeled solution (e.g.,
or ).
Soil:[1][2][3][4][5] Apply as a solution to ensure even distribution in the pore water.
Hydroponics: Replace the nutrient solution entirely with the labeled buffer.
Harvesting:
Separate roots, stems, leaves, and reproductive organs immediately. Nitrogen translocation is rapid.
Root Washing (Crucial): Rinse roots 3x in 1 mM
or distilled water to desorb adhering to the root surface (Apoplastic N). Failure to do this causes massive overestimation of uptake.
Phase 2: Sample Preparation (The Source of Most Errors)
Objective: Convert heterogeneous plant tissue into a homogenous powder representing the entire organ.
Drying:
Dry samples at 60°C for 48 hours in a forced-air oven.
Note: Avoid temperatures >70°C, as volatilization of amines/ammonia can fractionate isotopes.
Homogenization (Grinding):
Use a Ball Mill (e.g., Retsch MM400) to grind tissue to a fine flour (<100 µm particle size).
Why: EA-IRMS analyzes only 3–5 mg of tissue. If your sample contains a "hot" particle (labeled vascular bundle) and a "cold" particle (unlabeled cellulose) and they are not mixed, your data will be noisy.
Encapsulation:
Weigh 3.0 – 5.0 mg of powder into tin (Sn) capsules.
Fold the capsule into a tight sphere/cube, excluding air. Air contains
Subtracts the natural background (Control plants).
% N Derived from Fertilizer (%Ndff)
The fraction of plant N that came from the tracer.
Total N Uptake (mg/plant)
Total nitrogen content (labeled + unlabeled).
Fertilizer N Uptake (mg/plant)
Absolute amount of tracer taken up.
Nitrogen Use Efficiency (NUE)
Efficiency of the application method.
Calculation Logic (Self-Validation)
Check Controls: Your unlabeled control plants should have an Atom%
of approx 0.366% (or between 0 and +10‰). If controls are >0.370%, you have contamination.
Calculate APE: Subtract the control value from the labeled sample value.
Example: Plant = 2.500 atom%; Control = 0.366 atom%. APE = 2.134%.
Dilution Factor: If you applied 10 atom% fertilizer and the plant is 2.5 atom%, the fertilizer N was diluted by soil N or seed reserves.
.
Note: The denominator is APE of fertilizer (Enrichment - Natural Abundance).
Part 5: References
Barbour, M., & Cernusak, L. (n.d.). 15N labeling - Protocols. PROMETHEUS Protocols. Retrieved from [Link]
International Atomic Energy Agency (IAEA). (2001). Use of Isotope and Radiation Methods in Soil and Water Management and Crop Nutrition. IAEA Training Course Series No. 14. Retrieved from [Link]
University of California, Davis Stable Isotope Facility. (2023). Sample Preparation - Carbon and Nitrogen in Solids. Retrieved from [Link]
Hofmann, D., Gehre, M., & Jung, K. (2003).[8] Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by GC-C-IRMS. Isotopes in Environmental and Health Studies. Retrieved from [Link]
Chalk, P. M., et al. (2019). 15N tracer-based analysis of fertiliser nitrogen accumulation. Taylor & Francis Online. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Isotope Labeling / NMR Spectroscopy / Protein Engineering
Ticket ID: 15N-SCRAMBLE-SUPPRESSION
Assigned Specialist: Senior Application Scientist
Introduction: The Scrambling Paradox
Welcome to the Isotope Labeling Support Center. You are likely here because your 2D
HSQC spectrum shows peaks for amino acids you didn't intend to label.
The Issue: Isotopic scrambling occurs when the
amine group from your labeled precursor is transferred to other amino acids via host metabolic pathways. This is primarily driven by transaminases (aminotransferases) and glutamate dehydrogenase , which constantly shuffle nitrogen between the amino acid pool and the central metabolite -ketoglutarate (-KG).
The Solution: To stop this, you must break the metabolic cycle. This guide provides three distinct workflows ("Modules") ranging from genetic intervention to chemical suppression.
Module 1: In Vivo Expression (E. coli)
Target Audience: Users observing cross-labeling in Leu, Val, Ile, Glu, or Gln.
The Mechanism of Failure
In wild-type E. coli (e.g., BL21), the nitrogen from
-Leucine doesn't just stay on Leucine. It is transferred to -KG to form -Glutamate, which then acts as a nitrogen donor for almost all other amino acids.
Visualizing the Problem
The following diagram illustrates the "Glutamate Node"—the central hub where scrambling occurs.
Protocol A: The "Dual-Lock" Method (Auxotrophs + Saturation)
Best for: Branched-chain amino acids (ILV).
Do not rely solely on adding labeled amino acids to minimal media. You must use a strain that cannot synthesize the target amino acid (Auxotroph) and saturate the background.
Strain Selection: Use DL39 or CT19 strains. These are transaminase-deficient (e.g., ilvE knockouts) and tyrosine/phenylalanine auxotrophs.
Pre-Induction Saturation:
Grow cells in M9 media with unlabeled amino acids (all 20) to high density.
Spin down and wash cells to remove unlabeled media.
Resuspend in media containing only the
-labeled target AA and the other 19 unlabeled AAs.
Induction: Induce with IPTG immediately. The cells are forced to use the provided
-AA for protein synthesis, and the genetic block prevents back-conversion.
Protocol B: The Glyphosate Block (Aromatic AAs)
Best for: Phenylalanine, Tyrosine, Tryptophan.[1][2]
Cell-free systems are the "nuclear option" for scrambling because you can physically modify the catalytic machinery (the S30 extract) before synthesis begins.
The "NaBH4 Reduction" Protocol
This is the industry standard for eliminating scrambling in CFPS. It chemically inactivates PLP-dependent enzymes (transaminases).
Step-by-Step Workflow:
Preparation: Thaw your E. coli S30 extract (lysate).
reduces the Schiff base between Pyridoxal-5'-Phosphate (PLP) and the transaminase active site lysine, irreversibly inactivating the enzyme.
Neutralization: Dialyze the extract extensively against your reaction buffer to remove residual borohydride.
Synthesis: Set up your CFPS reaction. Add your single
-labeled amino acid and the other 19 unlabeled.
Data: Scrambling Suppression Efficiency
Amino Acid Label
Scrambling in Standard S30
Scrambling in NaBH4-Reduced S30
-Alanine
High (~40% to Glu/Gln)
< 2%
-Aspartate
High (Rapid conversion to Asn)
< 5%
-Leucine
Moderate (~15% to Glu)
< 1%
Module 3: Small Molecule & Metabolomics
Target Audience: Researchers studying nitrogen metabolism or ADME.
When the amino acid is the analyte (not incorporated into protein), "scrambling" often refers to chemical exchange or metabolic degradation during extraction.
Critical Parameters
Quenching: Metabolic turnover happens in milliseconds.
Protocol: Quench cells immediately with cold methanol (-40°C) . Do not use slow centrifugation.
NMR Detection Conditions:
Free amino groups (
) exchange rapidly with water protons at neutral pH, making them invisible.
Fix: Adjust sample pH to 4.0 - 5.0 and lower temperature to 278 K (5°C) . This slows proton exchange, allowing detection of the
-H correlations.
Troubleshooting & FAQs
Q1: I am seeing weak signals for my labeled amino acid, but strong signals for Glutamine. Why?A: This is classic "Glutamate Sink" behavior. Your target AA was deaminated, the nitrogen went to
-KG Glu Gln.
Fix: Reduce induction time. Long induction times (>4 hours) favor metabolic recycling. Switch to Protocol A (Auxotrophs) .
Q2: Can I use transaminase inhibitors like AOAA in in vivo cultures?A: Proceed with caution. Aminooxyacetic acid (AOAA) is toxic to E. coli at high concentrations.
Recommendation: Use 1-2 mM AOAA added 30 minutes prior to induction. However, this often reduces protein yield significantly.[3] The Glyphosate method (Module 1) or CFPS (Module 2) are more robust alternatives.
Q3: Does scrambling affect backbone amide (
) or side-chain amines more?A: It affects both, but the pathway differs. Backbone scrambling requires the amino acid to be fully degraded and resynthesized. Side-chain scrambling (e.g., Asn Asp) can happen via hydrolysis without total degradation.
References
Kainosho, M., et al. (2006). "Optimal isotope labelling for NMR protein structure determinations." Nature, 440, 52–57. Link
Foundational text on the SAIL method and cell-free labeling str
Su, X.C., et al. (2011). "Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enzymes." Journal of Biomolecular NMR, 50, 35–42. Link
The authoritative source for the
reduction protocol.
Waugh, D.S. (1996). "Genetic tools for selective labeling of proteins with
--amino acids." Journal of Biomolecular NMR, 8, 184–192. Link
Describes the use of auxotrophic strains (CT19/DL39) to prevent scrambling.
Polyhach, Y., et al. (2020).[2] "Glyphosate-based selective 19F-labeling of aromatic amino acids in E. coli for NMR studies." Journal of Biomolecular NMR, 74, 57-65. Link
Technical Support Center: 15N Isotope Labeling & Protein Solubility
Welcome to the Advanced Isotope Labeling Support Hub. Role: Senior Application Scientist Status: Operational Topic: Troubleshooting Protein Precipitation in 15N-Labeled Samples Introduction: The "Minimal Media" Paradox A...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Isotope Labeling Support Hub.Role: Senior Application Scientist
Status: Operational
Topic: Troubleshooting Protein Precipitation in 15N-Labeled Samples
Introduction: The "Minimal Media" Paradox
As researchers, we often face a paradox: to see a protein's structure (via NMR), we must first starve it. 15N-labeling requires growing E. coli in minimal media (M9), a nutrient-poor environment that induces significant metabolic stress. This stress, combined with the high concentrations required for NMR (0.2 – 1.0 mM), frequently leads to hydrophobic collapse and irreversible aggregation .
This guide is not a generic protocol list. It is a troubleshooting system designed to identify where your protein is crashing—upstream (expression) or downstream (concentration)—and apply the correct biophysical remedy.
Module 1: The "Crash" During Media Exchange
Symptom: The culture is turbid or cell pellets are slimy/insoluble immediately after switching from rich media (LB/2xYT) to 15N-M9.
The Mechanism: Osmotic & Proteotoxic Shock
The standard "Marley Method" involves growing cells in rich media, spinning them down, and resuspending them in 15N-M9 to save isotope costs.
Causality: The sudden removal of amino acids triggers the Stringent Response (ppGpp accumulation). This halts translation and upregulates proteases. If the wash step is too harsh or the M9 lacks trace metals, the sudden osmotic shift causes the periplasm to collapse, leading to cell lysis and protein precipitation before induction even begins.
Protocol: The "Gentle Exchange" Workflow
To prevent shock-induced precipitation, use this modified Marley protocol.
Step-by-Step:
Growth: Grow in 2xYT to OD600 = 0.7–0.8 (mid-log).
Pellet: Centrifuge at gentle speed (2000 x g, 15 min, 20°C). High speeds crush cells, releasing proteases.
Wash (Critical): Do NOT wash with water. Wash with 1x M9 salts (no nitrogen) . This maintains osmotic pressure.[1]
Resuspension: Resuspend in 25% of the original volume using pre-warmed 15N-M9.
Recovery: Incubate at expression temperature for 45-60 minutes before adding IPTG. This allows chaperone networks to reset.
Visualization: Optimized Media Exchange Workflow
Caption: Optimized media exchange workflow emphasizing the osmotic wash and recovery phase to prevent stress-induced aggregation.
Module 2: Expression-Level Aggregation
Symptom: Protein expresses well in LB but forms inclusion bodies (IBs) in 15N-M9.
The Mechanism: Translation vs. Folding Kinetics
In minimal media, the ribosome translation rate slows down due to scarce charged tRNAs. However, the folding rate remains constant. If the nascent chain emerges too slowly or stalls, hydrophobic patches are exposed longer, leading to aggregation.
Solution: Auto-Induction in Minimal Media
Instead of IPTG forcing a sudden burst of protein, use 15N-Auto-Induction . This relies on the metabolic shift from glucose to lactose consumption, allowing the culture to reach high density before slow, steady protein production begins.[2]
Comparison of Expression Strategies:
Feature
Standard IPTG (M9)
15N Auto-Induction (Studier)
Benefit
Induction Trigger
Manual addition of IPTG
Depletion of Glucose
Removes human error/timing issues
Protein Yield
Low to Medium
High (often 3-5x higher)
Better isotope economy
Solubility
Low (Shock response)
High (Gradual adaptation)
Prevents precipitation
pH Stability
Poor (Acidifies quickly)
Excellent (Buffered)
Maintains protein stability
Protocol: 15N Auto-Induction Media (Based on Studier, 2005)
Base: 15N-M9 salts + Trace Metals.
Carbon Source Mix (5052):
0.5% Glycerol (Energy source)
0.05% Glucose (Inhibits induction initially)
0.2% Alpha-Lactose (Inducer upon glucose depletion)
Incubation: 18–24 hours at 20°C - 25°C.
Module 3: Downstream - NMR Sample Preparation
Symptom: Protein is pure but precipitates when concentrating to >0.3 mM for NMR.
The Mechanism: Electrostatic Repulsion Failure
At high concentrations, proteins crowd each other. If the buffer pH is close to the protein's Isoelectric Point (pI), the net charge is zero, removing electrostatic repulsion. Furthermore, standard salts (NaCl) can sometimes "screen" charges too effectively, allowing hydrophobic attraction to dominate (Salting Out).
Solution: The "Golovanov Cocktail" (Arg+Glu)
The addition of L-Arginine and L-Glutamate (50 mM each) is the gold standard for NMR solubility.
Why it works: Arginine (positively charged) and Glutamate (negatively charged) interact with the charged residues on the protein surface. They act as "chemical chaperones," masking hydrophobic patches and preventing protein-protein interaction without unfolding the protein (Golovanov et al., 2004).
Troubleshooting Logic Tree: NMR Sample Prep
Caption: Decision matrix for stabilizing high-concentration protein samples for NMR spectroscopy.
FAQ: Advanced Troubleshooting
Q: Can I use 15N-BioExpress (Rich Media) instead of M9?A: Yes. BioExpress (algal lysate) effectively eliminates the "media switch" shock described in Module 1. However, it is significantly more expensive.
Recommendation: Use BioExpress only if the protein is absolutely insoluble in M9 despite using the Auto-Induction protocol.
Q: My protein is stable at 0.1 mM but crashes at 0.5 mM. Can I run NMR at 0.1 mM?A: Yes, but you need a Cryoprobe .
Technical Insight: A standard room-temperature probe requires ~0.5 mM for decent signal-to-noise (S/N) in 3D experiments. A Cryoprobe (cooled to ~20K) increases sensitivity by 3-4x, allowing data collection at 0.1–0.2 mM.
Q: Why does my pH drift during the NMR experiment?A: M9 salts have weak buffering capacity at neutral pH.
Fix: Use 50 mM Phosphate or MES/HEPES buffers for the final NMR sample. Do not rely on the residual M9 buffering capacity. Ensure the buffer is "d-labeled" (deuterated) if running NOESY experiments to prevent signal overlap.
References
Marley, J., Lu, M., & Bracken, C. (2001).[3] A method for efficient isotopic labeling of recombinant proteins.[3][4][5][6][7] Journal of Biomolecular NMR, 20(1), 71–75.[3]
Studier, F. W. (2005).[4][5] Protein production by auto-induction in high-density shaking cultures.[2][4][5][6][8] Protein Expression and Purification, 41(1), 207–234.[4][5][6]
Golovanov, A. P., et al. (2004). A simple method for improving protein solubility and long-term stability.[9] Journal of the American Chemical Society, 126(29), 8933–8939.[10]
Technical Support Center: Maximizing ¹⁵N-Labeled Protein Yields in Shaker Flasks
Welcome to the technical support center for optimizing the expression of ¹⁵N-labeled proteins. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their prote...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing the expression of ¹⁵N-labeled proteins. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their protein yields in E. coli using shaker flask cultures. Here, we will delve into the critical parameters and troubleshooting strategies that can significantly impact your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: Why is my ¹⁵N-labeled protein yield significantly lower than my unlabeled protein expression?
A1: This is a common observation and can be attributed to several factors. Firstly, cells grow more slowly and to a lower density in minimal media (like M9 medium), which is essential for isotopic labeling, compared to rich media (like LB)[1][2]. Minimal media provides only the essential salts, a single carbon source (e.g., glucose), and a single nitrogen source (¹⁵NH₄Cl), which places a higher metabolic burden on the cells. Secondly, the expression of a foreign protein can be toxic to the cells, and this toxicity can be exacerbated by the stressful conditions of minimal media growth[3].
Q2: Can I just add ¹⁵NH₄Cl to my regular rich media (e.g., LB) to label my protein?
A2: No, this approach will result in very low isotopic enrichment. Rich media like LB contain complex nitrogen sources such as peptides and amino acids from the yeast extract and tryptone. The E. coli will preferentially utilize these readily available unlabeled nitrogen sources over the ¹⁵NH₄Cl, leading to a dilution of the ¹⁵N isotope in your final protein product. Effective labeling requires a minimal medium where ¹⁵NH₄Cl is the sole nitrogen source[4].
Q3: At what cell density (OD₆₀₀) should I induce my culture for optimal yield?
A3: The optimal induction OD₆₀₀ is protein-dependent, but a common practice is to induce in the mid-log phase, typically between an OD₆₀₀ of 0.6 and 1.0[5][6]. However, inducing at a higher cell density can increase the overall yield per volume of culture[7][8]. Some protocols suggest growing cells to a higher density (e.g., OD₆₀₀ ~ 3-7) in a rich medium before switching to a minimal labeling medium for induction[8]. A good rule of thumb is to induce at 50% of the maximum cell density the culture would reach if left uninduced[9].
Q4: What is the best E. coli strain for expressing my ¹⁵N-labeled protein?
A4: The BL21(DE3) strain and its derivatives are the most widely used for protein expression due to their deficiency in Lon and OmpT proteases, which reduces protein degradation[10]. For toxic proteins, strains like C41(DE3) and C43(DE3) can be beneficial as they have mutations that prevent cell death associated with the expression of many toxic recombinant proteins[10][11]. If your protein has codons that are rare in E. coli, using a strain like Rosetta(DE3), which supplies tRNAs for rare codons, can improve expression[10].
II. Troubleshooting Guide: Low Protein Yield
This section addresses specific issues that can lead to low yields of ¹⁵N-labeled proteins and provides actionable solutions.
Issue 1: Poor Cell Growth in Minimal Media
Cause: Minimal media can be challenging for some E. coli strains, leading to slow growth and low cell densities.
Solutions:
Media Supplementation: Supplementing the M9 minimal medium with a small amount of labeled or unlabeled rich media (e.g., 0.1% LB or BioExpress® Cell Growth Media) can significantly improve growth rates and maximum cell densities without substantially diluting the isotopic label[1][2][7].
Pre-culture Adaptation: Grow a starter culture in minimal media overnight to allow the cells to adapt to the nutrient-limited conditions before inoculating the main culture[12].
Optimize Trace Elements: Ensure your minimal media contains an adequate concentration of trace elements, as these are crucial for various enzymatic activities essential for cell growth[5][13].
Issue 2: Protein is Expressed but is Insoluble (Inclusion Bodies)
Cause: High-level expression of recombinant proteins can overwhelm the cellular folding machinery, leading to the formation of insoluble aggregates known as inclusion bodies.
Solutions:
Lower Induction Temperature: Reducing the post-induction temperature to 15-25°C slows down the rate of protein synthesis, allowing more time for proper folding[3][9][14].
Reduce IPTG Concentration: Lowering the concentration of the inducer (e.g., IPTG from 1 mM to 0.1-0.5 mM) can decrease the rate of transcription and translation, which may improve solubility[14][15].
Choice of Expression Strain: For proteins with disulfide bonds, using a strain like SHuffle® or BL21(trxB) that facilitates disulfide bond formation in the cytoplasm can improve solubility[10][16].
Issue 3: No or Very Low Protein Expression After Induction
Cause: This can be due to a variety of factors, including plasmid instability, leaky expression of a toxic protein, or suboptimal induction conditions.
Solutions:
Control Leaky Expression: "Leaky" or basal expression of a toxic protein before induction can inhibit cell growth[3][9]. Adding 0.2% glucose to the starter culture can help repress basal expression from the lac promoter[17]. Using strains with tighter control over expression, such as those containing the pLysS plasmid (e.g., BL21(DE3)pLysS), can also be beneficial[16].
Optimize Induction Time: The optimal duration of induction can vary. It is recommended to perform a time-course experiment (e.g., harvesting cells at 2, 4, 6, and overnight post-induction) to determine the point of maximal protein accumulation[9].
Verify Your Plasmid: Ensure the integrity of your expression vector through sequencing to confirm that the gene of interest and the promoter regions are correct.
Issue 4: Low Isotopic Incorporation
Cause: Incomplete labeling can occur if there are contaminating sources of unlabeled nitrogen in the media or if the cells are not given enough time to incorporate the labeled isotopes.
Solutions:
Use High-Purity Reagents: Ensure that all media components, especially the ¹⁵NH₄Cl, are of high purity and that there are no unintended sources of unlabeled nitrogen.
Sufficient Adaptation Time: When switching from a rich pre-culture to a minimal labeling medium, allow for a period of adaptation (e.g., 1 hour) before induction to ensure that the intracellular pools of unlabeled amino acids are depleted[18].
Mass Spectrometry Verification: Use mass spectrometry to confirm the mass of your purified protein. An increase in mass corresponding to the number of nitrogen atoms in your protein will confirm successful ¹⁵N incorporation[19].
III. Key Experimental Protocols & Workflows
Optimized M9 Minimal Media Preparation
A well-prepared minimal medium is the foundation of successful isotopic labeling.
Table 1: Recipe for 1 Liter of Optimized M9 Minimal Medium
Component
Stock Solution
Volume for 1L
Final Concentration
10x M9 Salts
60 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl, 5 g ¹⁵NH₄Cl in 1 L H₂O
100 mL
1x
Glucose
20% (w/v)
20 mL
0.4% (w/v)
MgSO₄
1 M
2 mL
2 mM
CaCl₂
1 M
0.3 mL
0.3 mM
100x Trace Elements
See below
10 mL
1x
Thiamine (Vitamin B1)
1 mg/mL
1 mL
1 µg/mL
Biotin
1 mg/mL
1 mL
1 µg/mL
Antibiotic
Varies
Varies
As required
All stock solutions should be sterilized by autoclaving or filter sterilization and added to the autoclaved 10x M9 salts solution after it has cooled.[5][13]
100x Trace Elements Solution (per Liter):
5 g EDTA
0.83 g FeCl₃·6H₂O
84 mg ZnCl₂
13 mg CuCl₂·2H₂O
10 mg CoCl₂·6H₂O
10 mg H₃BO₃
1.6 mg MnCl₂·4H₂O
(Dissolve EDTA first and adjust pH to 7.5 before adding other components. Filter sterilize.)[5]
Workflow for High-Yield ¹⁵N-Labeling
This workflow integrates several best practices to maximize protein yield.
Figure 1. A typical workflow for expressing ¹⁵N-labeled proteins in E. coli.
A Cost-Effective Strategy: Media Switching
To reduce the cost of expensive ¹⁵N-labeled nutrients, cells can be initially grown in an unlabeled medium to a high density, and then switched to a labeled medium just before induction.
Figure 2. Workflow for cost-effective labeling using a media switching strategy.
IV. Optimization Parameters at a Glance
Effective optimization often requires a multi-faceted approach. The following table summarizes key parameters and their impact on protein yield.
Table 2: Key Parameters for Optimizing ¹⁵N-Labeled Protein Expression
Parameter
Standard Condition
Optimization Strategy
Rationale
Cell Density at Induction (OD₆₀₀)
0.6 - 1.0
Test induction at higher densities (e.g., 50-80% of max OD₆₀₀)
Increases total biomass and volumetric yield[8][9].
Induction Temperature
37°C
Lower to 15-25°C post-induction
Slows protein synthesis, promoting proper folding and solubility[3][14].
Induction Time
2-4 hours
Test a time course (e.g., 4, 6, 16 hours)
Different proteins have different optimal expression times[9].
IPTG Concentration
1.0 mM
Test a range from 0.1 mM to 1.0 mM
Lower concentrations can reduce metabolic burden and improve solubility[15].
Glucose Concentration
0.2 - 0.4% (w/v)
Increase to 0.8% for high-density cultures
Provides sufficient carbon source for growth and energy, preventing premature entry into stationary phase[8].
Aeration
20-25% flask volume
Use baffled flasks and vigorous shaking (200-250 rpm)
Ensures adequate oxygen supply, which is critical for cell growth and energy metabolism[3].
By systematically addressing these factors, you can significantly enhance the yield and quality of your ¹⁵N-labeled proteins, paving the way for successful downstream applications in structural biology and drug discovery.
References
An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli. PubMed. [Link]
¹⁵N labeling of proteins in E. coli – Protein Expression and Purification Core Facility. EMBL. [Link]
Expressing ¹⁵N labeled protein. University of Leicester. [Link]
¹⁵N labeling in E. coli. University of Washington. [Link]
A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. PMC. [Link]
Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. PMC. [Link]
Top Ten Tips for Producing ¹³C ¹⁵N Protein in Abundance. MIT. [Link]
Practical protocols for production of very high yields of recombinant proteins using Escherichia coli. PMC. [Link]
Counter-intuitive method improves yields of isotopically-labeled proteins expressed in flask-cultured Escherichia coli. bioRxiv. [Link]
A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. ResearchGate. [Link]
Counterintuitive method improves yields of isotopically labelled proteins expressed in flask-cultured Escherichia coli. SpringerLink. [Link]
Bacterial strains for protein expression. The Hebrew University of Jerusalem. [Link]
Auto-inducing media for uniform isotope labeling of proteins with ¹⁵N, ¹³C and ²H. Europe PMC. [Link]
How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. [Link]
What Are the Top E. coli Strains for High-Yield Protein Expression?. Patsnap Synapse. [Link]
Technical Support Center: Quantitative Proteomics with 15N Labeling
A Senior Application Scientist's Guide to Correcting for Incomplete 15N Enrichment Welcome to the technical support center for 15N metabolic labeling. This guide is designed for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Correcting for Incomplete 15N Enrichment
Welcome to the technical support center for 15N metabolic labeling. This guide is designed for researchers, scientists, and drug development professionals who use 15N stable isotope labeling for quantitative proteomics. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you troubleshoot and perfect your experiments. This resource addresses one of the most common challenges in 15N labeling: incomplete enrichment and its impact on data accuracy.
Q1: What is incomplete ¹⁵N enrichment and why is it a problem?
In an ideal metabolic labeling experiment, every nitrogen atom in the proteome of the "heavy" sample would be replaced by a ¹⁵N isotope. Incomplete enrichment occurs when a fraction of the nitrogen atoms remains as the naturally abundant, lighter ¹⁴N isotope. This is a significant issue because the quantitative accuracy of this method relies on the precise mass difference between the "light" (¹⁴N) and "heavy" (¹⁵N) peptide pairs.
When enrichment is incomplete, the mass spectrometric signal for a "heavy" peptide is not a single, well-defined isotopic cluster. Instead, it becomes a broader distribution of peaks, as some peptides will have incorporated fewer ¹⁵N atoms than theoretically possible. This distribution can overlap with the isotopic cluster of the "light" peptide, complicating identification and skewing the calculated heavy-to-light ratios, which are the cornerstone of quantitative analysis.
Q2: What are the most common causes of incomplete ¹⁵N enrichment?
Incomplete enrichment is rarely due to a single factor. It's often a combination of biological and experimental variables:
Slow Protein Turnover: In complex organisms or tissues with slow protein turnover rates, such as the brain, achieving high levels of enrichment is challenging. The existing proteins containing ¹⁴N are not replaced by newly synthesized, ¹⁵N-containing proteins quickly enough during the labeling period.
Labeling Duration and Cell Doubling: The duration of labeling is critical. For rapidly dividing cells, several cell doublings are required to dilute the initial ¹⁴N-containing proteome. For organisms, the labeling time must be sufficient for the ¹⁵N source to be distributed and incorporated throughout all tissues.
Purity of the ¹⁵N Source: The isotopic purity of the ¹⁵N-containing nutrient (e.g., ¹⁵N ammonium chloride or ¹⁵N-labeled amino acids) is a primary limiting factor. Commercial sources typically guarantee purity between 95% and 99%.
Metabolic Scrambling and Dilution: Cells can interconvert amino acids. This "metabolic scrambling" can lead to the dilution of the ¹⁵N label if unlabeled amino acids are synthesized from other components in the medium. Furthermore, complex media may contain undefined, unlabeled components that dilute the enrichment level.
Q3: How exactly does incomplete enrichment affect my quantitative data?
Incomplete enrichment systematically distorts quantitative ratios. The core of the problem is that the intensity of the theoretical monoisotopic peak of the heavy peptide is distributed among several "satellite" peaks corresponding to incompletely labeled versions.
For example, if you have 97% enrichment, a significant portion of the signal for a given heavy peptide will appear at masses corresponding to peptides with one or more ¹⁴N atoms. Most quantification software calculates ratios based on the intensity of the monoisotopic peaks of the light and heavy pairs. If the software is not configured to account for incomplete labeling, it will underestimate the true abundance of the heavy peptide, as it ignores the intensity "lost" to the satellite peaks. This leads to an underestimation of the H/L ratio, potentially masking real biological changes or creating artificial ones.
Troubleshooting Guide: Diagnosis and Correction
This section provides actionable steps to diagnose, mitigate, and correct for incomplete ¹⁵N enrichment.
Q4: How can I determine the exact ¹⁵N enrichment level in my sample?
Determining the precise enrichment level is the first and most critical step for accurate quantification. This is not a theoretical value based on your media; it must be empirically measured from your mass spectrometry data. The principle is to compare the observed isotopic distribution of several high-abundance peptides with theoretical distributions generated at various enrichment levels.
Caption: Workflow for assessing and correcting incomplete 15N enrichment.
This protocol utilizes a data analysis tool with the capability to model isotopic distributions, such as Protein Prospector's "MS-Isotope" module or similar software.
Data Acquisition: Ensure your mass spectrometer is set to high resolution for MS1 scans (e.g., >60,000) to accurately resolve the isotopic clusters of your peptides.
Peptide Identification: Perform a standard database search on your LC-MS/MS data to get a list of high-confidence peptide identifications.
Select High-Quality Peptides: From your identified peptides, select 10-20 peptides that are of high intensity, show a clear isotopic pattern, and are unambiguously identified.
Obtain Experimental Isotope Profile: For each selected peptide from the ¹⁵N-labeled sample, extract the experimental mass spectrum showing its isotopic cluster. Note the intensities of the monoisotopic peak (M) and the peak at one mass unit lower (M-1), which is indicative of incomplete labeling.
Generate Theoretical Isotope Profiles:
Input the amino acid sequence of a selected peptide into a tool like Protein Prospector's MS-Isotope.
Generate theoretical isotopic distributions for a range of ¹⁵N enrichment levels (e.g., 95%, 96%, 97%, 98%, 99%).
The tool will calculate the expected relative intensities of the M, M-1, M+1, M+2, etc., peaks for each enrichment level.
Compare and Determine Best Fit:
For each selected peptide, compare its experimental isotopic distribution to the series of theoretical ones. A common method is to use the ratio of the M-1 to M peak intensity, as this is highly sensitive to the enrichment level.
Alternatively, some software can use a Pearson product-moment correlation coefficient to find the best match between the empirical and theoretical profiles.
Average the Results: Calculate the average enrichment level from the 10-20 peptides you analyzed. A consistent enrichment level across different proteins is typically observed in a given experiment.
Q5: My ¹⁵N enrichment is lower than 99%. How do I mathematically correct for it?
Once you have determined the average enrichment percentage (e.g., 97.4%), you must use this value to correct your quantitative data. The correction adjusts the measured intensity of the monoisotopic peak of the heavy peptide to account for the intensity that has shifted to satellite peaks due to incomplete labeling.
Many modern proteomics software packages can perform this correction automatically if you provide the enrichment level as a parameter. For example, in Protein Prospector, this value is used to calculate the theoretical percentage of the isotope cluster that should be present in the monoisotopic peak. The software then adjusts the total peptide abundance accordingly before calculating the final ratio.
If performing this manually or conceptually, the correction involves calculating a correction factor based on the known enrichment and the number of nitrogen atoms in a given peptide. This factor is then applied to the measured intensity of the heavy peptide's monoisotopic peak.
Q6: What software tools are available to help with ¹⁵N data analysis and correction?
Several software tools, both commercial and open-source, are equipped to handle ¹⁵N labeling data and correct for incomplete enrichment.
Software Tool
Key Features for ¹⁵N Analysis
Availability
MaxQuant
A widely used platform for quantitative proteomics that supports various labeling methods, including SILAC and by extension, ¹⁵N labeling. It can perform isotopic correction.
Free
Protein Prospector
A web-based suite of tools that includes specific workflows for ¹⁵N metabolic labeling. It features modules for determining enrichment efficiency and applying corrections during quantification.
Free (Web-based)
Census
Part of the Integrated Proteomics Pipeline (IP2), Census is designed for quantitative analysis and can calculate the atomic percent enrichment of ¹⁵N for each peptide and correct the ratios.
Free
PICor / IsoCor
These are tools designed for correcting mass spectrometry data for natural isotope abundance and can be adapted for proteomics experiments. They are particularly useful for complex labeling schemes.
Free (Python-based)
Skyline
While primarily known for targeted proteomics, Skyline can be configured to handle isotope-labeled standards
Troubleshooting
challenges in mass spec analysis of 15N-labeled peptides
Topic: Troubleshooting Mass Spectrometry Analysis of 15N-Metabolic Labeled Peptides Role: Senior Application Scientist Status: Active Introduction: The 15N Advantage & The Complexity Trap Welcome to the 15N Technical Sup...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Mass Spectrometry Analysis of 15N-Metabolic Labeled Peptides
Role: Senior Application Scientist
Status: Active
Introduction: The 15N Advantage & The Complexity Trap
Welcome to the 15N Technical Support Center. Unlike chemical labeling (TMT/iTRAQ) or amino-acid specific SILAC (Lys/Arg), 15N metabolic labeling replaces every nitrogen atom in the proteome with 15N.[1][2]
Why this matters: This global labeling minimizes systematic errors because samples are mixed at the earliest possible stage (intact cells). However, it introduces a unique computational challenge: Variable Mass Shifts. Because the number of nitrogen atoms varies per peptide sequence, there is no fixed mass difference (
) between heavy and light pairs.
This guide addresses the three critical failure points: Incomplete Incorporation , Chromatographic Behavior , and Bioinformatic Configuration .
Q1: I see "satellite" peaks preceding my heavy peptide monoisotopic peak. Is my sample contaminated?
Diagnosis: This is likely Incomplete Incorporation , not contamination.
In 15N labeling, if the enrichment is not >98%, you will observe "pre-peaks" (M-1, M-2) caused by peptides retaining one or more 14N atoms.
The Mechanism:
A peptide with 20 nitrogen atoms at 95% 15N enrichment has a significant probability of containing at least one 14N atom. This shifts the signal intensity from the true "all-15N" monoisotopic peak to lighter isotopologues, broadening the envelope and diluting the quantification signal.
Action Plan:
Calculate Incorporation Efficiency: Do not rely on visual estimation. Use the intensity ratio of the fully labeled peak (
Threshold: If incorporation is < 95% , data processing requires specific correction algorithms (e.g., Protein Prospector or Census). If < 90% , re-culture.
Protocol: Calculating 15N Enrichment
Parameter
Description
Target Peptide
Select a high-intensity peptide with mass < 1500 Da (minimizes natural 13C overlap).
Measurement
Extract XIC for the Heavy Monoisotopic peak () and the M-1 peak ().
Formula
(Simplified approximation for high enrichment)
Validation
Check 5-10 peptides across the elution gradient. Labeling should be uniform.
Expert Tip: For precise calculation accounting for the number of nitrogens (
), use the probabilistic approximation:
Ref: Skirycz et al. (2011) demonstrate that incomplete labeling is constant across proteins in a single experiment.[1][2][3] [1]
Module 2: Chromatography & Data Acquisition
Q2: Will 15N-labeled peptides co-elute with unlabeled (14N) peptides?
Answer:Yes, effectively.
Unlike Deuterium (D) labeling, which causes a "Chromatographic Isotope Effect" (D-labeled peptides elute earlier due to slightly lower hydrophobicity), 15N has a negligible effect on retention time in Reverse Phase LC (RPLC).
Deuterium Shift: Can be 10–30 seconds (causing quantification issues).
Troubleshooting Workflow:
If you observe split peaks or significant shifts:
Check Gradient Slope: Extremely shallow gradients may resolve the minute hydrophobicity difference. Steepen the gradient slightly.
Check Temperature: Ensure column temperature is stable (fluctuations affect viscosity and retention).
Q3: My identification rate (ID) is lower for the Heavy channel. Why?
Diagnosis:Isotopic Envelope Broadening.
Because 15N enrichment is rarely 100%, the heavy peptide signal is split among several isotopologues (
, , ).
Consequences:
Lower Precursor Intensity: The specific monoisotopic peak selected for MS2 might fall below the instrument's intensity threshold.
Trigger Errors: The instrument might pick the
peak as the precursor, leading to a precursor mass error in the search engine if not corrected.
Instrument Configuration (Orbitrap/Q-TOF):
Dynamic Exclusion: Ensure the exclusion window accounts for the broader isotopic distribution.
Isolation Window: Do not widen the window blindly (increases interference). Instead, prioritize High-Field Orbitrap settings (Resolution > 60k) to resolve the fine structure of 15N peaks from co-eluting contaminants.
Module 3: Bioinformatics & Data Analysis
Q4: Why does my standard search (Sequest/Comet) fail to identify 15N peptides?
Root Cause:The "Variable N" Problem.
Standard search engines expect a fixed mass shift (e.g., Lysine +8.01 Da). In 15N labeling, the mass shift is:
Since depends on the sequence, the shift is variable.[1][2][5][6]
Solution: You must use software capable of Metabolic Labeling quantification.
Recommended Software Configuration:
Software
Critical Setting / Module
MaxQuant
Type: Standard .[7] Multiplicity: 2 . Label: 15N (Add to configuration if missing). Note: MaxQuant automatically calculates N-count.
Mascot
Quantitation Method: 15N Metabolic . Ensure the "15N" modification is selected as Quantitation, not just a variable mod.
Protein Prospector
Use MS-Isotope to estimate labeling efficiency.[1][3] Submit quantification via Search Compare . Excellent for handling <95% enrichment. [2]
IP2 (Census)
Specifically designed for 15N. Features "Enrichment Ratio Calculation" to correct for incomplete labeling automatically. [3]
Q5: How do I validate my quantification data?
Protocol: The Reciprocal Labeling Experiment
To rule out biological bias or labeling artifacts, you must perform a "Label Swap."
Forward Experiment: Sample A (Light) + Sample B (Heavy).
Reverse Experiment: Sample A (Heavy) + Sample B (Light).
Analysis: Plot the Log2 ratios. They should be inverse (e.g., Ratio 2.0 in Forward should be 0.5 in Reverse).
Visualizing the Workflow & Logic
Figure 1: 15N Analysis Decision Matrix
A logic flow for troubleshooting quantification errors based on labeling efficiency.
Caption: Decision tree for selecting the correct analysis pipeline based on calculated 15N incorporation efficiency.
References
Skirycz, A., et al. (2011).[1][2] 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science.
Chalkley, R. J., et al. (2005). Comprehensive analysis of a multidimensional liquid chromatography mass spectrometry dataset acquired on a quadrupole time-of-flight mass spectrometer. Molecular & Cellular Proteomics.
Park, S. K., et al. (2014). Census: 15N Stable Isotope Labeling Data Analysis. Integrated Proteomics Applications.[6][8]
reducing background noise from natural abundance 15N in sensitive experiments
Welcome to the Advanced NMR Technical Support Center. Topic: Reducing Background Noise from Natural Abundance N in Sensitive Experiments Ticket ID: NMR-SUP-15N-NA Status: Open Assigned Specialist: Senior Application Scie...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced NMR Technical Support Center.
Topic: Reducing Background Noise from Natural Abundance
N in Sensitive Experiments
Ticket ID: NMR-SUP-15N-NA
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Silent" Interferer
In high-sensitivity NMR experiments (particularly using CryoProbes), natural abundance (NA)
N (0.37%) from buffers, additives, or solvents can become a dominant source of artifacts. While 0.37% seems negligible, in a sample containing 100 mM ammonium acetate buffer and 50 M labeled protein, the buffer's N signal is effectively 370 M —over 7x stronger than your analyte.
This creates two specific types of "noise":[1][2][3]
Dynamic Range Artifacts: The receiver gain is capped by the massive buffer signal, burying the analyte in the digitization floor.
Noise (Ridges): Instabilities in the intense buffer signal create vertical streaks that obscure real peaks.
This guide provides the protocols to suppress these signals via chemical, hardware, and software interventions.
Module 1: Diagnostic & Triage
"Is my noise actually Natural Abundance
N?"
Before altering pulse sequences, confirm the source of the interference.
Q: How do I distinguish NA
N background from real weak signals or electronic noise?A: Check the chemical shift and phasing.
Ammonium (
): Appears as a triplet (1:1:1) in 1D H or a distinct cluster in HSQC around 20–25 ppm (N) and 7.0–7.5 ppm (H) .
Urea: Appears around 75–80 ppm (
N) .
Phase Check: In many gradient-selected HSQC sequences, aliased peaks (signals outside the spectral width) may appear with inverted phase. If you have a strong negative peak, it might be a folded buffer signal.
Q: Why is the background worse on my CryoProbe?A: CryoProbes increase sensitivity by ~3-4x. This lowers the limit of detection (LOD) sufficiently to make NA
N from solvents (like acetonitrile or pyridine) or buffers visible, whereas they were invisible on room-temperature probes.
Module 2: Chemical Suppression (The "Gold Standard")
The most effective way to eliminate NA
N noise is to render the interferer "silent" to the HSQC pulse sequence.
Q: Should I buy
N-depleted buffers?A: Generally, no . They are prohibitively expensive and often unnecessary.
The Better Solution: Use Deuterated Buffers (e.g., -Tris, -Ammonium Acetate).
Mechanism:
The standard HSQC relies on magnetization transfer from
-Ammonium (), there are no protons attached to the nitrogen.
The
coupling is replaced by .
The HSQC pulse sequence (tuned to
Hz) will fail to transfer magnetization for bonds.
Result: The buffer becomes invisible in the
H-N HSQC.
Table 1: Chemical Suppression Strategy
Buffer/Additive
Interference Region (N ppm)
Recommended Substitution
Mechanism of Silence
Ammonium
~20 - 25 ppm
-Ammonium Acetate/Chloride
No H for coherence transfer.
Urea
~75 - 80 ppm
-Urea
No H for coherence transfer.
Tris
~250 ppm (usually folded)
-Tris
No H attached to N.
HEPES
~30 - 40 ppm
-HEPES
No H attached to N.
Module 3: Pulse Sequence Engineering
If chemical substitution is impossible (e.g., checking a sample from a collaborator), use Band-Selective Excitation .
Q: How do I modify the HSQC to ignore the buffer?A: Replace the hard non-selective
N pulses with shaped pulses (e.g., RE-BURP or I-BURP) that only excite the amide region.
Protocol: Band-Selective HSQC Setup
Target Region: Protein amides resonate between 100–135 ppm .
Interferer Region: Ammonium/Amines resonate between 20–40 ppm .
Pulse Selection: Use a shaped pulse (e.g., Reburp) with a bandwidth of ~40 ppm centered at 118 ppm.
Result: The pulse simply does not tip the magnetization of the Ammonium
N nuclei. They remain at equilibrium and generate no signal.
Workflow Diagram: Selective Excitation Logic
Module 4: Post-Processing & Artifact Removal
Q: I have vertical streaks (ridges) at the
H frequency of my buffer. How do I remove them?A: This is noise . It occurs because the buffer signal is so strong that slight instabilities (temperature, hardware) between increments cause amplitude fluctuations.
Troubleshooting Steps:
Avoid Symmetrization: Old protocols suggest "symmetrizing" the spectrum. Do not do this. It creates false peaks from noise intersections.
Use
Noise Subtraction:
In TopSpin (Bruker): Use the t1noise command or subtract the rows corresponding to the noisy frequencies.
In NMRPipe: Use the SOL (Solvent Filter) function in the time domain or POLY -auto baseline correction in the frequency domain.
Reference Deconvolution: If the noise is due to lineshape errors, deconvolution using the strong buffer peak as a reference can correct the lineshape of the entire spectrum.
Module 5: Isotope Filtering (Advanced)
Q: I am looking at a small molecule (unlabeled) binding to a labeled protein. The protein signals are overwhelming the small molecule NA signals.A: You need an Isotope Filter (specifically, an X-filter).
Protocol:
Relaxation vs. Isotope Filtration
Method A (
Filter): If the protein is large (>30 kDa), use a CPMG spin-lock (e.g., 30-50 ms) before acquisition. The large protein signal decays (short ), leaving the sharp small molecule signal.
Method B (Isotope Filter): Use a pulse sequence element (like a BIRD cluster or a
-filter) that dephases any proton attached to N.
Sequence:
.
Result: Protons attached to
N are inverted (or selected), while protons attached to N/C are unaffected. You can then subtract the two to isolate the "unlabeled" species.
Comparison of Suppression Techniques
Method
Effectiveness
Cost
Drawback
Deuterated Buffer
High (100%)
Moderate
Requires sample prep changes.
Shaped Pulses
High (>90%)
Free (Software)
Cannot suppress if buffer overlaps with analyte.
Gradients
Moderate
Free
Reduces overall S/N slightly (by ).
Isotope Filter
High
Free
Complex setup; sensitive to -coupling variations.
References
Mori, S., Abeygunawardana, C., Johnson, M. O., & van Zijl, P. C. (1995). Improved sensitivity of gradient-enhanced fluorinated benzenes for NMR studies of protein-ligand interactions. Journal of Magnetic Resonance, Series B, 108(1), 94-98.
Bax, A., & Ikura, M. (1991). An efficient 3D NMR technique for correlating the proton and 15N backbone amide resonances with the alpha-carbon of the preceding residue in uniformly 15N/13C enriched proteins. Journal of Biomolecular NMR, 1(1), 99-104.
Kupče, Ē., & Freeman, R. (2007). Band-selective NMR spectroscopy. Journal of Magnetic Resonance, 187(2), 258-265.
Delaglio, F., Grzesiek, S., Vuister, G. W., Zhu, G., Pfeifer, J., & Bax, A. (1995). NMRPipe: a multidimensional spectral processing system based on UNIX pipes. Journal of Biomolecular NMR, 6(3), 277-293.
A Senior Application Scientist's Guide to Validating 15N Incorporation Efficiency by Mass Spectrometry
For researchers in drug development and the broader scientific community, the precise measurement of ¹⁵N incorporation is a critical checkpoint in a multitude of experimental designs. From quantitative proteomics to meta...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in drug development and the broader scientific community, the precise measurement of ¹⁵N incorporation is a critical checkpoint in a multitude of experimental designs. From quantitative proteomics to metabolic flux analysis, the confidence in your downstream data is fundamentally tethered to the accurate determination of isotopic labeling efficiency. This guide provides an in-depth comparison of mass spectrometry-based methods for validating ¹⁵N incorporation, offering not just protocols, but the strategic reasoning behind critical experimental choices.
The Imperative of Validation: Why We Measure ¹⁵N Incorporation
Stable isotope labeling with ¹⁵N has become a cornerstone of modern biological research. By introducing ¹⁵N-enriched compounds into a system, we can trace the flow of nitrogen, quantify protein turnover, and elucidate metabolic pathways.[1] However, the assumption of 100% incorporation is a frequent and perilous oversimplification. Incomplete labeling can arise from various factors, including the duration of labeling, cell doubling times, and the availability of the ¹⁵N source.[2][3] Failure to accurately determine the extent of ¹⁵N enrichment can lead to significant errors in quantitative analyses. Therefore, rigorous validation of incorporation efficiency is not merely a quality control step; it is a prerequisite for data integrity.
This guide will compare three principal mass spectrometry-based methodologies for this validation:
Gas Chromatography-Mass Spectrometry (GC-MS): A classic and robust technique, particularly for the analysis of volatile and thermally stable small molecules like amino acids.
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile and highly sensitive method applicable to a wide range of biomolecules, from small metabolites to large proteins and peptides.
Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS): A highly precise method for determining bulk ¹⁵N enrichment in a sample.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Analysis
GC-MS is a powerful technique for analyzing the ¹⁵N incorporation into individual amino acids, the fundamental building blocks of proteins. This method offers high chromatographic resolution and is particularly well-suited for volatile compounds.[4][5] However, a key consideration for amino acid analysis by GC-MS is the necessity of derivatization to increase their volatility.[5][6][7]
The "Why" Behind the Workflow
The derivatization step is crucial as it converts the polar, non-volatile amino acids into forms that can be readily vaporized and separated by the gas chromatograph.[6][7] The choice of derivatizing agent is critical and can influence the fragmentation patterns observed in the mass spectrometer. A common and effective method involves esterification followed by trifluoroacetylation.[6][7]
Caption: Workflow for ¹⁵N Incorporation Analysis by GC-MS.
Experimental Protocol: ¹⁵N-Amino Acid Analysis by GC-MS
1. Protein Hydrolysis:
a. Accurately weigh 1-5 mg of the lyophilized ¹⁵N-labeled protein sample into a hydrolysis tube.
b. Add 1 mL of 6 M HCl.
c. Seal the tube under vacuum and incubate at 110°C for 24 hours.
d. After hydrolysis, cool the tube and open it carefully.
e. Evaporate the HCl under a stream of nitrogen gas or in a vacuum concentrator.
f. Re-dissolve the amino acid hydrolysate in 0.1 M HCl.
2. Amino Acid Derivatization (Esterification and Trifluoroacetylation): [6][7]
a. Transfer an aliquot of the amino acid solution to a clean reaction vial and dry it completely.
b. Esterification: Add 200 µL of 3 M HCl in isopropanol. Seal the vial and heat at 110°C for 1 hour.
c. Cool the vial and evaporate the reagent under nitrogen.
d. Trifluoroacetylation: Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of acetonitrile. Seal the vial and heat at 100°C for 15 minutes.
e. Cool the vial and evaporate the excess reagent under a gentle stream of nitrogen.
f. Reconstitute the derivatized amino acids in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
3. GC-MS Analysis:
a. Inject the derivatized sample into the GC-MS system.
b. Use a suitable capillary column (e.g., DB-5ms) for separation.
c. Set the mass spectrometer to scan a mass range that includes the expected masses of the derivatized amino acids and their ¹⁵N-labeled counterparts.
4. Data Analysis:
a. Identify the peaks corresponding to each amino acid derivative based on their retention times and mass spectra.
b. For each amino acid, determine the relative abundance of the unlabeled (M) and the ¹⁵N-labeled (M+n) ions, where 'n' is the number of nitrogen atoms in the amino acid.
c. Calculate the ¹⁵N incorporation efficiency using the following formula:
Incorporation (%) = [Intensity(M+n) / (Intensity(M) + Intensity(M+n))] * 100
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Peptide and Intact Protein Analysis
LC-MS is the gold standard for validating ¹⁵N incorporation in proteomics and studies involving larger biomolecules.[8] Its high sensitivity and versatility allow for the analysis of complex peptide mixtures from digested proteins or even intact proteins.[8][9][10] This approach provides direct evidence of incorporation and can pinpoint the location of the label.[8]
The "Why" Behind the Workflow
The power of LC-MS lies in its ability to separate complex mixtures of peptides or proteins using liquid chromatography before they are introduced into the mass spectrometer for mass analysis. This separation is critical for reducing ion suppression and enabling the accurate measurement of isotopic distributions for a large number of analytes in a single run. For quantitative proteomics, a common workflow involves metabolic labeling where two cell populations are grown in "light" (¹⁴N) and "heavy" (¹⁵N) media, respectively.[1]
Caption: Workflow for ¹⁵N Incorporation Analysis by LC-MS.
Experimental Protocol: ¹⁵N-Peptide Analysis by LC-MS/MS
1. Protein Extraction and Digestion:
a. Lyse cells or tissues containing the ¹⁵N-labeled proteins using a suitable lysis buffer.
b. Quantify the protein concentration of the lysate.
c. Take a defined amount of protein (e.g., 50 µg) and perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
d. Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide.
e. Digest the proteins with a protease, most commonly trypsin, overnight at 37°C.[1]
f. Stop the digestion by adding an acid (e.g., formic acid) and desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
2. LC-MS/MS Analysis:
a. Reconstitute the desalted peptides in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
b. Inject the peptide mixture onto a reverse-phase LC column coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
c. Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).
d. Acquire mass spectra in a data-dependent or data-independent manner to obtain both precursor ion masses and fragmentation data for peptide identification.
3. Data Analysis:
a. Use a proteomics software suite (e.g., MaxQuant, Protein Prospector) to identify the peptides from the MS/MS spectra.[2][11][12]
b. The software will also determine the isotopic distribution for each identified peptide.
c. The incorporation efficiency is calculated by comparing the experimental isotopic pattern to the theoretical isotopic profile for a given peptide sequence at varying levels of ¹⁵N enrichment.[3][13][14][15] Specialized software can automate this process.[13][16][17]
Method 3: Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS) for Bulk ¹⁵N Analysis
EA-IRMS is a highly precise technique for determining the bulk ¹⁵N enrichment of a sample.[18] Unlike GC-MS and LC-MS, which provide information on individual molecules, EA-IRMS measures the average ¹⁵N abundance in the entire sample. This makes it an excellent method for quickly assessing the overall success of a labeling experiment.
The "Why" Behind the Workflow
The principle of EA-IRMS involves the complete combustion of the sample to convert all nitrogen into N₂ gas. This gas is then introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of ¹⁵N¹⁴N to ¹⁴N¹⁴N. The high precision of this method makes it ideal for detecting even small changes in isotopic composition.[18]
Caption: Workflow for Bulk ¹⁵N Enrichment Analysis by EA-IRMS.
Experimental Protocol: Bulk ¹⁵N Analysis by EA-IRMS
1. Sample Preparation:
a. Dry the sample (e.g., cells, tissue) to a constant weight, typically by lyophilization or oven drying at 60°C.[19]
b. Homogenize the dried sample to a fine powder using a ball mill or mortar and pestle.
c. Accurately weigh a small amount of the homogenized sample (typically 0.5-2 mg) into a tin capsule.[19]
2. EA-IRMS Analysis:
a. Place the tin capsule in the autosampler of the elemental analyzer.
b. The sample is dropped into a high-temperature combustion furnace (around 980°C) where it is combusted in the presence of oxygen.[18]
c. The resulting gases are passed through a reduction furnace to convert all nitrogen oxides to N₂ gas.
d. The N₂ gas is then carried by a helium stream into the isotope ratio mass spectrometer.
3. Data Analysis:
a. The IRMS measures the ion beams corresponding to masses 28 (¹⁴N¹⁴N), 29 (¹⁵N¹⁴N), and 30 (¹⁵N¹⁵N).
b. The ¹⁵N abundance is typically expressed in delta (δ) notation relative to a standard (atmospheric N₂). For highly enriched samples, the atom percent ¹⁵N is calculated.
c. The software provided with the instrument automatically calculates the ¹⁵N enrichment based on the measured isotope ratios.
Comparative Analysis of Methodologies
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS)
Analyte
Volatile small molecules (e.g., derivatized amino acids)
Peptides, proteins, non-volatile small molecules
Bulk sample (total nitrogen)
Sample Preparation
More complex (hydrolysis and derivatization required)
Moderately complex (protein digestion)
Simple (drying and weighing)
Information Provided
Incorporation into specific amino acids
Incorporation into specific peptides/proteins
Average incorporation in the entire sample
Sensitivity
High
Very high
High
Precision
Good
Good to excellent
Excellent
Throughput
Moderate
High
High
Primary Application
Targeted analysis of amino acid incorporation
Global and targeted proteomics, metabolomics
Rapid assessment of overall labeling success
Concluding Remarks: Selecting the Appropriate Technique
The choice of methodology for validating ¹⁵N incorporation efficiency is contingent upon the specific research question. For a rapid and precise assessment of overall labeling success, EA-IRMS is the method of choice. When detailed information on the incorporation into individual amino acids is required, GC-MS provides a robust solution. For comprehensive proteomic and metabolomic studies where the incorporation into specific peptides, proteins, or other biomolecules is of interest, LC-MS stands as the most powerful and versatile technique.
Ultimately, a multi-pronged approach can provide the most comprehensive validation. For instance, EA-IRMS can be used for an initial screen of labeling efficiency, followed by a more detailed LC-MS analysis to investigate incorporation at the peptide or protein level. By understanding the principles and practical considerations of each method, researchers can confidently and accurately validate their ¹⁵N incorporation, ensuring the integrity and reliability of their experimental data.
References
Hofmann, D., Gehre, M., & Jung, K. (2003). Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Isotopes in Environmental and Health Studies, 39(3), 233-244. Retrieved from [Link]
Ferreiro, D. U., Komives, E. A., & Wolynes, P. G. (2008). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of biomolecular NMR, 42(1), 59–63. Retrieved from [Link]
Hofmann, D., Gehre, M., & Jung, K. (2003). Sample preparation techniques for the determination of natural N-15/N-14 variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). ResearchGate. Retrieved from [Link]
Kilpatrick, E. L. (2016). Method for the determination of 15N incorporation percentage in labeled peptides and proteins. Methods in enzymology, 566, 255–273. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Retrieved from [Link]
ResearchGate. (2015, August 29). Can LC-IRMS be used for determining the 15N of amino acids without derivatisation? Retrieved from [Link]
Lupine Publishers. (2021, February 3). Evaluation of the LC-MS and GC-MS based Isotopic Abundance Ratio of Consciousness Energy Healing Treated Cefazolin Sodium. Retrieved from [Link]
Bi, C., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 12, 789173. Retrieved from [Link]
Ferreiro, D. U., Komives, E. A., & Wolynes, P. G. (2008). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. PubMed. Retrieved from [Link]
Broeckling, C. D., et al. (2024). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole, and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Bi, C., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers. Retrieved from [Link]
Bi, C., et al. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. bioRxiv. Retrieved from [Link]
Kilpatrick, E. L. (2016). Method for the Determination of 15N Incorporation Percentage in Labeled Peptides and Proteins. ResearchGate. Retrieved from [Link]
PLOS. (2009). Stable Isotope Metabolic Labeling with a Novel 15N-Enriched Bacteria Diet for Improved Proteomic Analyses of Mouse Models for Psychopathologies. Retrieved from [Link]
Kilpatrick, E. L. (2016). Method for the determination of ¹⁵N incorporation percentage in labeled peptides and proteins. PubMed. Retrieved from [Link]
Elsner, M., et al. (2012). 13C and 15N isotope analysis of desphenylchloridazon by liquid chromatography isotope ratio mass spectrometry (LC-IRMS) and derivatization-gas chromatography-IRMS (GC-IRMS). Analytical and Bioanalytical Chemistry, 403(9), 2743–2753. Retrieved from [Link]
University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Retrieved from [Link]
Ehleringer, J. R., et al. (2015). Improved accuracy and precision in 15NAIR measurements of explosives, urea, and inorganic nitrates by elemental analyzer/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 29(10), 979-986. Retrieved from [Link]
Broeckling, C. D., et al. (2024). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole, and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
ResearchGate. (2014, July 22). How can I assess incorporation of C13 and N15 into proteins by MS? Retrieved from [Link]
UC Davis Stable Isotope Facility. (2023, May 2). Sample Preparation - Carbon and Nitrogen in Solids. Retrieved from [Link]
ResearchGate. (2025, August 6). A simple and rapid method for .DELTA.15N determination of ammonium and nitrate in water samples. Retrieved from [Link]
A Researcher's Guide to 15N Protein Labeling: Ethylamine-15N Hydrochloride vs. Ammonium Chloride-15N
For researchers in structural biology and drug development, stable isotope labeling is a cornerstone technique for elucidating protein structure, dynamics, and interactions. Nitrogen-15 (¹⁵N) labeling, in particular, is...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in structural biology and drug development, stable isotope labeling is a cornerstone technique for elucidating protein structure, dynamics, and interactions. Nitrogen-15 (¹⁵N) labeling, in particular, is fundamental for a vast array of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) applications. The most common and well-established method for uniform ¹⁵N labeling of proteins expressed in bacterial systems relies on the use of ¹⁵N-labeled ammonium chloride as the sole nitrogen source in a minimal medium. However, the landscape of isotopic labeling is ever-evolving, with researchers continually seeking new tools and methodologies. This guide provides an in-depth comparison of the traditional workhorse, Ammonium Chloride-¹⁵N, with a potential but less-explored alternative, Ethylamine-¹⁵N hydrochloride.
The Gold Standard: Uniform Labeling with Ammonium Chloride-¹⁵N
Ammonium chloride-¹⁵N (¹⁵NH₄Cl) is the most widely used nitrogen source for producing uniformly ¹⁵N-labeled proteins for NMR and other applications.[1][2] Its prevalence is due to its cost-effectiveness, high efficiency of incorporation, and the wealth of established protocols.[3][4] When E. coli is grown in a minimal medium where ¹⁵NH₄Cl is the only nitrogen source, the ¹⁵N isotope is incorporated into all nitrogen-containing biomolecules, including amino acids, and subsequently, the expressed protein of interest.
The Metabolic Pathway of Nitrogen-15 Incorporation from Ammonium
The incorporation of the ¹⁵N isotope from ammonium chloride into amino acids is a fundamental process in cellular metabolism. The primary entry point of ammonia into amino acids is through the glutamine synthetase-glutamate synthase (GS-GOGAT) pathway. In this pathway, glutamine synthetase (GS) catalyzes the ATP-dependent amidation of glutamate to form glutamine, incorporating one molecule of ammonia. Subsequently, glutamate synthase (GOGAT) transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate. One of these glutamate molecules can then be used for other transamination reactions to synthesize other amino acids, while the other regenerates the substrate for GS. This cycle effectively distributes the ¹⁵N isotope from ammonia throughout the amino acid pool of the cell.
Caption: Metabolic pathway for the incorporation of ¹⁵N from ammonium chloride into proteins.
Experimental Protocol: Uniform ¹⁵N Labeling of a Target Protein in E. coli using Ammonium Chloride-¹⁵N
This protocol is a standard method for expressing a ¹⁵N-labeled protein in E. coli BL21(DE3) cells.
Materials:
E. coli BL21(DE3) strain transformed with the expression plasmid for the protein of interest.
Luria-Bertani (LB) medium.
M9 minimal medium components.
Ammonium chloride-¹⁵N (¹⁵NH₄Cl).
Glucose (or other carbon source).
Appropriate antibiotic.
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of transformed E. coli. Incubate overnight at 37°C with shaking.
Pre-culture: The next day, inoculate 100 mL of M9 minimal medium (containing natural abundance ammonium chloride) with the overnight starter culture to an OD₆₀₀ of ~0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. This step helps adapt the cells to the minimal medium.
Main Culture: Pellet the pre-culture cells by centrifugation (e.g., 5000 x g for 10 minutes). Resuspend the cell pellet in 1 L of M9 minimal medium prepared with 1 g/L of Ammonium chloride-¹⁵N as the sole nitrogen source and containing the appropriate antibiotic and glucose.
Growth and Induction: Grow the main culture at 37°C with vigorous shaking. Monitor the OD₆₀₀ until it reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
Expression: Reduce the temperature to 18-25°C and continue to shake for another 12-16 hours to allow for protein expression.
Harvesting: Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The resulting cell pellet can be stored at -80°C until purification.
An Alternative on the Horizon: Ethylamine-15N Hydrochloride
Proposed Metabolic Pathway of Nitrogen-15 Incorporation from Ethylamine
In some bacteria, short-chain amines can be utilized as a nitrogen and sometimes carbon source. The metabolism of ethylamine in E. coli is not as well-characterized as that of other amines like ethanolamine. However, it is plausible that an amine oxidase or a similar enzyme could catalyze the conversion of ethylamine to acetaldehyde and ammonia.[6][7] The released ¹⁵N-labeled ammonia would then enter the central nitrogen metabolism via the GS-GOGAT pathway, identical to the fate of nitrogen from ammonium chloride. The acetaldehyde would likely be converted to acetyl-CoA and enter the citric acid cycle.
Caption: Proposed metabolic pathway for the incorporation of ¹⁵N from ethylamine hydrochloride.
Hypothetical Experimental Protocol for Evaluating Ethylamine-¹⁵N Hydrochloride
To assess the feasibility of using Ethylamine-¹⁵N hydrochloride for protein labeling, a pilot study would be necessary. This protocol outlines a suggested approach.
Materials:
Same as for the ammonium chloride protocol, but with Ethylamine-¹⁵N hydrochloride instead of Ammonium chloride-¹⁵N.
Procedure:
Toxicity and Utilization Test: Before proceeding with a large-scale labeling experiment, it is crucial to determine if ethylamine is toxic to the E. coli expression strain and if it can be utilized as a sole nitrogen source. This can be done by growing the cells in M9 minimal medium with varying concentrations of unlabeled ethylamine hydrochloride as the sole nitrogen source and monitoring cell growth.
Pilot Labeling Experiment: If the cells can grow on ethylamine, a small-scale (e.g., 50 mL) labeling experiment should be performed following the same steps as the ammonium chloride protocol, but replacing ammonium chloride with an equimolar amount of Ethylamine-¹⁵N hydrochloride.
Analysis: After protein expression and purification, the level of ¹⁵N incorporation must be determined using mass spectrometry. This will be the key indicator of the efficiency of this labeling method. Protein yield should also be compared to that obtained with the standard ammonium chloride method.
Head-to-Head Comparison
The following table summarizes the key characteristics of Ammonium chloride-¹⁵N and Ethylamine-¹⁵N hydrochloride for protein labeling.
Feature
Ammonium Chloride-¹⁵N
Ethylamine-¹⁵N Hydrochloride
Chemical Formula
¹⁵NH₄Cl
CH₃CH₂¹⁵NH₂·HCl
Molecular Weight
54.49 g/mol
82.54 g/mol
Mechanism of ¹⁵N Incorporation
Direct entry into the GS-GOGAT pathway.
Proposed conversion to ammonia, then entry into the GS-GOGAT pathway.
Labeling Pattern
Uniform
Expected to be uniform, but potential for other labeling patterns if the ethyl group is metabolized and incorporated elsewhere.
Cost-Effectiveness
Generally more cost-effective due to widespread use and simpler synthesis.
Likely more expensive due to more complex synthesis.
Potential for novel labeling strategies (speculative).
Potential Disadvantages
Limited to uniform labeling.
Unknown efficiency, potential toxicity, higher cost, lack of established protocols.
Concluding Remarks for the Practicing Scientist
For routine, high-yield production of uniformly ¹⁵N-labeled proteins, Ammonium chloride-¹⁵N remains the undisputed method of choice. Its reliability, cost-effectiveness, and the wealth of supporting literature make it the go-to reagent for most applications.
Ethylamine-¹⁵N hydrochloride, on the other hand, represents an intriguing but unproven alternative. While it may offer avenues for specialized labeling approaches in the future, its use for standard uniform labeling is not currently supported by experimental evidence and would require significant upfront investment in protocol development and validation. Researchers interested in exploring novel labeling methodologies may find it a worthwhile subject for investigation, but those requiring a robust and predictable labeling outcome should adhere to the well-trodden path of using Ammonium chloride-¹⁵N. The potential for the ethyl group to be metabolized and incorporated into other biomolecules could also lead to isotopic scrambling, which could complicate spectral analysis.[10][11] Therefore, any exploration of ethylamine-¹⁵N as a labeling reagent should be accompanied by rigorous analytical characterization of the final protein product.
References
A large proportion of human proteins contain post-translational modifications that cannot be synthesized by prokaryotes. Thus, mammalian expression systems are often employed to characterize structure/function relationships using NMR spectroscopy. Here we define the selective isotope labeling of secreted, post-translationally modified proteins using human embryonic kidney (HEK)293 cells. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeP8iM0cGaKUsemOxx28HEkHGnWf6zpgpLrQOZ7ukKhqhWV1Ie5OQEjAainEmAYtisNnef6xAYUd8LhqBPOEP2aAf8oC9Stm2GCydb0xDnObdeewQhSzNO1NIXGb0SRPtvRJVA7Mh689zngK05]
New developments in isotope labeling strategies for protein solution NMR spectroscopy - Lewis Kay's Lab - University of Toronto. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG-1FYsvM_kPEDWR8WHQg6jp8JQoXaTFfw4evM0Y259t_cFJnaxvDxJELOpTzzVdIfMAOPa9AY6aB6L52Prhp7SUk1EcUC1o1aomkNSqexZzlFDE4U5Jc0PsUFIpqkuypTyhBiEPh_LdhptaycER6iGA==]
15N labeling in E. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLuOFtCBPCZjGEfCltaf2PXye4hKWRaozW2aBgC7lnYTOZIRkpwktjixSVPpEZDhsHPPsPj7pFD9gRHlLhI__gUAJsCxxbd7OaVLrI3hVKIMxeYXh-OqgDQjhMgrERAfrapN_5JquLkiTF2fbji6FVAPryt3yU7R3jtPqgu9dQNPudqAhxFhbmwI4bckFWy-5-Gg==]
Isotopic Labeling for NMR Spectroscopy of Biological Solids - Sigma-Aldrich. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1W3ba5x8_zPxZpVxLbWDsnj_ny6x-zAwPH_hBQPYM8hH7MDukVAznogDpEbiZCpt4uK_-33TxtlmWbXDYUo9LaeSnz8mNs1V3LfHX0JnzvQvARPtU6Hwot5YKRDqELbjltXv-3BHAkMWsL4m5-ce42UXrdRWZyhusLMBTYwwrnWo0QkZ25YryEs8nUAYhTmSXmj3eqH2XOIftYjdz4cxVv7G7E3SUf7UUABlC9NI-MqOR0Q2T4RCRyjaAlb9T3reIKoVmGFhlkbbqm_cLa0L2vAOoUGXFtm31yBA=]
Interrelationships between the enzymes of ethanolamine metabolism in Escherichia coli. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvb3ZQ7l0y-ncMxgdWr72ZvNBgLa8wgXrPwMa8WvyNcSnRzgq0gu_2-9q71cJcyk0pRZ7ye-Yj_K8NclV510XW7Mjxop-NvjPVNaL6slf_Mylc1juDOhmUX1rXUrzhvfdNgjs=]
15N - Protein NMR. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGok_mt3uEOC5JdopjeFd1R0b0aZ0LpOTu8Cq9qf7VTmcmeDvnRAFklktlLMFUVvJuULHlJns7-QwmaDL6ae_83Eo0npJs2m0-LwwzkmcKS-d_SkMXmBPlEfcHPprPAhHIAIZUZ9LImO-_cCkbMeH2ykXLVVUI=]
Protocol and solutions for expression of isotopically labeled proteins in E. coli | by LucianoSphere (Luciano Abriata, PhD). [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtwpeI79gBSf_k5mZusZMq2Oa06Snn4lcSC9ytOp23XiJH8PWFemGfdUw4Pn866kKnI_PfLd6-3HPzgqAvVTG72HTmuaVTEoI5ylVXsEeCcdUBcmvgxuYQFWIjv5b0JBcD0-ADJk4-z8vRhNdoGesR0zBr98ac8eQzuddJb70vS4e5OAk-bLgBThjiVpqSWi8AT7ZcqLwI4GmtGTi9LE0Ds-Dj3YwyPjfrH5BtUfHjiPhSt62OENC_tQ==]
15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility - EMBL. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXmYzPG4ZyAtk1B8p0dOE-AWwqHHFDIT6v3PLvogbDhBW6Girh6OCpo3E4_sNAlkNAbVrk8G3HWHai4PvspuC16aHvv8EL-tUYJyNGvCaA5AfjI8AO09UdmVTno_jEGOCleI03L6TrdSNAksB0zr0ygbzNmS4alzc9b7q2gzy_KPeOoP_VgFSTKtBLoEfM3mOZ4MQZbTDpl0YJoCyFZP3JK2UACg==]
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdPjKfsqijvUkDnMRkAAh-c9KUaeIqmX3qzzxVEk_x77KG6cKnvCIasxgNreLmc41W6L4fRT6S752Y1jl4ch96fFgNO97eoAx6H9M4fpoVz0cmzjuGAhbEBmzKQDD6mUi2d5nT7won-v_q4B8v]
Top Ten Tips for Producing 13C 15N Protein in Abundance - MIT. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi3TDAUnr703i_IV7hb-CGnK_yjs7OxFTHt--YIhyyXR6nRvaLkDaqxWk-LBYh5UsRsPmo9TO7C94IryVEMJ2da2ztENSvcB6xIBPMGeQhMzCSihbwloKK-4VJTXCQajG7FJeObetofCw_IoTVzX9w7L2uUdpunOseb7GBhtbOvCG7udnt6fiWZc0=]
Metabolic engineering of Escherichia coli for the production of two-carbon primary amines. [Link: https://vertexaisearch.cloud.google.
Ethanolamine Utilization in Bacteria - PMC - NIH. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXKxA94KlI-3VVEt6BQWi6jrW0W-adwdmELCJpiAFT7JT4ZIo6PaznjxZf_nY_zoj4mc8uurzSR2_sYx1T8Ix6DXYYcRzGfq-f2wg7Mg7Ip8e_36Q-7Y6FVo30VOrOCNYSkT_TjVJ_hbQQLoA=]
Ethylamine-15N hydrochloride | CAS 84051-02-5 | SCBT - Santa Cruz Biotechnology. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4JCIzXbduNN4ScXMsH4Od0Et8wj8rGXhoMWz3WEZlHg3LGQQaiz3k9d8jI9H7D4txnBaVFMR_ZUe8mJjHFX5zbplY4UzWe6-5dqBYPtaNsarDtH96t3p2_XsDk88B4IChy7Ni__pNpQP8QbEBlDv8hlawhZU_dX1F]
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzMathImrUjpQ0fU0OmrzJw3pFhNjxfAAtv5_PzUaeQJtrBkdcQv_fSjQzxy7PPXz47NZkLtsJyou1d0Vvh_2NgNcGT129ogkMAMf7Bht-pEMchkf87-XQEJkwUOD67u9tFZpd4vKVi99qcZs=]
Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies - Sigma-Aldrich. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-2wAsc_EsP4grsFrxayi0ICLfqOQ2BXSodRXM9bByCO6oqfUnFWUMUPqBmRKKDU6e68GjRaWyJVBBX8fRvb9jp1ap8sKdNx05vVtM0_JO7K8nxPuPKa2FdHUnXOu55YaxUxjMfuSZd-qa1wm5b05RGdIdUAt8P5uwfZfFj8LYyTn92w5h314m4hNiR4dZvUTGDsycjP1MsuMLuikIVD3xS74jrkWcvmzNDBVF1Lj0El1XKIuh62cQOkMCoyl2I8CQZ68qIJfrnneGp0Fh9i0U6W_VBlmFz-ETPuY=]
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsv2wsJi2vi5MkOBprlxnggjkKRwc_MebhnESaqOPiRo6MLwGIS3_U3eEMHtb4z0CezSLMkGrrqht2H0NaS3Vr3Nm3TRGbhGxyScjlTH9qT4Voy5UD47sxz5KpYqdwmZsF-dx6qnvQk4B-XJC9jrfhgCUmyXs-VVKDL_UoTJtwKQ==]
A Novel Pathway for Bacterial Ethanolamine Metabolism | Request PDF - ResearchGate. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqsi0DpvFWN9_LUtyOMN5jGhmUmREu8jboTVfy5iHe9ZGuLHkZ9giCBovQM9Lymz1FpVqssNOmtUtDKQe3wteF_wzj3KO4yphg7c4cwmjdgNNckaKfiCj5SMaAtCiBrx8Hj598cNIXBvbeK4ws28cgWUpZQMmyQQOmq_8uuoaqB8zPimkt-epNp2KcZwjCbJlV0Bq6zL8U7M6ksorABTnKblZ4]
A Senior Application Scientist's Guide to Assessing the Impact of ¹⁵N Labeling on Protein Structure and Function
For researchers, scientists, and drug development professionals, the use of ¹⁵N isotopic labeling is a cornerstone of modern protein analysis, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and quantitativ...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the use of ¹⁵N isotopic labeling is a cornerstone of modern protein analysis, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative Mass Spectrometry (MS).[1][2] This technique provides the necessary signal dispersion and sensitivity to elucidate high-resolution structures and dynamics of proteins.[3][4] However, the introduction of a heavier isotope, while chemically identical, can theoretically introduce subtle "isotope effects" that may influence the biophysical properties of a protein.[5] Therefore, it is a critical, yet often overlooked, step to validate that ¹⁵N labeling does not significantly perturb the protein's structure and function. This guide provides a comprehensive framework and detailed experimental protocols for rigorously assessing the impact of ¹⁵N labeling, ensuring the biological relevance of your data.
Part 1: A Comparative Analysis of Structural Integrity
A fundamental assumption when using isotopically labeled proteins is that they are structurally identical to their unlabeled counterparts. This section outlines key biophysical methods to validate this assumption.
Secondary Structure Assessment with Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for evaluating the secondary structure of proteins in solution.[6] By measuring the differential absorption of left- and right-circularly polarized light, CD provides a spectral "fingerprint" of the protein's α-helical, β-sheet, and random coil content.[7]
Causality Behind Experimental Choice: Any significant alteration in the protein's fold due to ¹⁵N labeling would likely manifest as a change in its secondary structure composition. Therefore, comparing the far-UV CD spectra of the labeled and unlabeled protein is a direct and robust method to detect such perturbations. Ideally, the spectra should be superimposable, indicating no significant change in the secondary structure.
Caption: Workflow for comparing the secondary structure of ¹⁵N-labeled and unlabeled proteins using CD spectroscopy.
Sample Preparation:
Purify both unlabeled and ¹⁵N-labeled proteins to >95% purity.
Perform a buffer exchange for both samples into the same batch of CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4). Avoid buffers with high UV absorbance like Tris or high concentrations of chloride.[1]
Accurately determine the concentration of both protein samples. This is a critical step for accurate comparison.
Prepare samples at a concentration of 0.1-0.2 mg/mL in a final volume sufficient for the cuvette (typically 200-400 µL).
Instrument Setup and Data Collection:
Set the CD spectrometer to acquire data in the far-UV region (e.g., 190-250 nm).
Use a 1 mm pathlength quartz cuvette.
Set the temperature to 25°C.
Acquire a baseline spectrum of the buffer alone.
Acquire spectra for the unlabeled and ¹⁵N-labeled proteins. Average at least three scans for each sample to improve the signal-to-noise ratio.
Data Processing and Analysis:
Subtract the buffer baseline from each protein spectrum.
Convert the raw data (ellipticity in millidegrees) to molar residue ellipticity.
Overlay the spectra of the labeled and unlabeled proteins for visual comparison.
Use deconvolution software (e.g., K2D, CDPro, CONTIN) to estimate the percentage of secondary structure elements for both samples.[8]
Thermal Stability Assessment with Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the heat capacity of a sample as a function of temperature, providing a detailed thermodynamic profile of a protein's thermal unfolding.[9][10] The melting temperature (Tm), the midpoint of the unfolding transition, is a direct measure of a protein's thermal stability.
Causality Behind Experimental Choice: If ¹⁵N labeling were to subtly disrupt the network of non-covalent interactions that stabilize the protein's tertiary structure, it would likely alter its thermal stability. DSC is the gold standard for detecting such changes as it directly measures the energy required to unfold the protein.[11]
Caption: Workflow for comparing the thermal stability of ¹⁵N-labeled and unlabeled proteins using DSC.
Sample Preparation:
Ensure both unlabeled and ¹⁵N-labeled proteins are in the same, extensively dialyzed buffer. The dialysis buffer should be reserved for use as the reference.
The recommended protein concentration is typically between 0.2 and 1.0 mg/mL. Both samples must be at the same concentration.
Degas both protein samples and the reference buffer under a gentle vacuum for 5-10 minutes to prevent bubble formation during the scan.
Instrument Setup and Data Collection:
Load the reference cell of the DSC with the reserved buffer.
Perform a buffer-versus-buffer scan using the same parameters as the sample scan to establish a baseline.
Set the scan parameters. A typical range for proteins is 20°C to 100°C with a scan rate of 60°C/hour.
Load the sample cell with the unlabeled protein and run the thermal scan.
Thoroughly clean the sample cell according to the instrument's protocol.
Load the sample cell with the ¹⁵N-labeled protein and run the scan using identical parameters.
Data Processing and Analysis:
Subtract the buffer-buffer baseline from each of the protein thermograms.
Normalize the data for protein concentration.
Fit the unfolding transition(s) using the instrument's software to determine the melting temperature (Tm) and the calorimetric enthalpy of unfolding (ΔH).
Compare the Tm and ΔH values for the labeled and unlabeled proteins.
Part 2: Functional Equivalence Assessment
Demonstrating structural integrity is crucial, but it is equally important to confirm that the biological function of the protein is unaffected by ¹⁵N labeling. The specific assay will depend on the protein's function, but for enzymes, a comparison of kinetic parameters is the most direct approach.
Enzyme Activity and Kinetics
For proteins with enzymatic activity, a comparison of their kinetic parameters provides a quantitative measure of functional equivalence. The Michaelis constant (Km) reflects the substrate affinity, while the maximum velocity (Vmax) and the catalytic rate constant (kcat) describe the efficiency of the catalytic process.[12][13]
Causality Behind Experimental Choice: Any subtle change in the active site geometry or the protein's conformational dynamics due to ¹⁵N labeling could impact substrate binding or the catalytic mechanism, leading to altered kinetic parameters. Therefore, a comparative enzyme kinetics study is a highly sensitive method to probe for functional perturbations.
Caption: Workflow for comparing the enzyme kinetics of ¹⁵N-labeled and unlabeled proteins.
Assay Setup:
Use a standard, well-characterized assay for your enzyme of interest. This typically involves monitoring the change in absorbance or fluorescence of a substrate or product over time.[14]
Prepare a stock solution of your substrate and a series of dilutions in the appropriate assay buffer.
Prepare stock solutions of both the unlabeled and ¹⁵N-labeled enzymes at the same molar concentration.
Measurement of Initial Rates:
For each substrate concentration, set up a reaction mixture containing the assay buffer and substrate. Equilibrate to the desired temperature (e.g., 25°C or 37°C).
Initiate the reaction by adding a small, fixed amount of the unlabeled enzyme.
Immediately monitor the change in signal (absorbance or fluorescence) over a short period where the reaction rate is linear. This is the initial velocity (v₀).
Repeat this process for all substrate concentrations.
Thoroughly repeat the entire set of measurements using the ¹⁵N-labeled enzyme, ensuring identical conditions.
Data Analysis:
For both the unlabeled and ¹⁵N-labeled enzyme, plot the initial velocity (v₀) as a function of substrate concentration ([S]).
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.[7]
Compare the Vmax and Km values obtained for the labeled and unlabeled enzymes.
Part 3: Quantitative Data Summary and Interpretation
To facilitate a clear comparison, the quantitative data from the aforementioned experiments should be summarized in a structured format.
Table 1: Comparative Analysis of ¹⁵N-Labeled vs. Unlabeled Protein
Parameter
Unlabeled Protein
¹⁵N-Labeled Protein
% Difference
Interpretation
Secondary Structure
% α-Helix (from CD)
e.g., 45%
e.g., 44%
e.g., -2.2%
e.g., No significant difference
% β-Sheet (from CD)
e.g., 20%
e.g., 21%
e.g., +5.0%
e.g., No significant difference
Thermal Stability
Tm (°C) (from DSC)
e.g., 65.2
e.g., 65.1
e.g., -0.15%
e.g., Equivalent stability
ΔH (kcal/mol) (from DSC)
e.g., 150
e.g., 148
e.g., -1.3%
e.g., Similar unfolding energetics
Enzyme Function
Km (µM)
e.g., 50
e.g., 52
e.g., +4.0%
e.g., No significant change in affinity
Vmax (µmol/min/mg)
e.g., 100
e.g., 98
e.g., -2.0%
e.g., No significant change in catalytic rate
Note: The values in this table are for illustrative purposes only. A statistically insignificant difference (typically <5-10%, depending on the assay) is generally considered acceptable.
Trustworthiness and Self-Validation: The protocols described are designed to be self-validating. By using the same instrumentation, buffers, and experimental conditions for both the labeled and unlabeled samples, any observed differences can be confidently attributed to the isotopic labeling itself, rather than experimental artifacts. The inclusion of multiple orthogonal techniques (e.g., CD and DSC for structure) provides a more robust assessment.
Conclusion
References
Higman, V. A. (2012). 15N - Protein NMR. Retrieved from [Link]
Tugarinov, V., Kanelis, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy.
Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual review of biophysics and biomolecular structure, 27, 357-406.
Kainosho, M., Torizawa, T., Iwashita, Y., Terauchi, T., Mei, O. H., & Güntert, P. (2006). Optimal isotope labelling for NMR protein structure determinations.
IMSERC. 15N-LABELED PROTEINS. Northwestern University. Retrieved from [Link]
Zhang, Y., Webhofer, C., Reckow, S., Filiou, M. D., Maccarrone, G., & Turck, C. W. (2009).
Wu, S. L., & Karger, B. L. (2004). Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. Journal of proteome research, 3(6), 1155-1163.
Krijgsveld, J., Ketting, R. F., Mahmoudi, T., Johansen, J., Artal-Sanz, M., Verrijzer, C. P., ... & Heck, A. J. (2003). Metabolic labeling of C. elegans and D. melanogaster for quantitative proteomics.
Patsnap Synapse. (2025, May 9). How to Perform a Standard Enzyme Activity Assay? Retrieved from [Link]
Filiou, M. D., Zhang, Y., Teplytski, I., Reckow, S., Gormanns, P., Maccarrone, G., ... & Turck, C. W. (2012). ¹⁵N metabolic labeling: evidence for a stable isotope effect on plasma protein levels and peptide chromatographic retention times. Journal of proteomics, 75(14), 4469-4478.
McClintock, S. P., & Gierasch, L. M. (2021). Evaluation of protein secondary structure from FTIR spectra improved after partial deuteration. European Biophysics Journal, 50(1), 1-11.
Hotchko, M., Anand, G. S., Komives, E. A., & Ten Eyck, L. F. (2006). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of selectively labeled NMR samples. Protein science, 15(7), 1745-1750.
Tugarinov, V., & Kay, L. E. (2005). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current opinion in structural biology, 15(5), 541-547.
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
MtoZ Biolabs. Steps for Protein Determination Using Circular Dichroism. Retrieved from [Link]
Creative Biostructure. (2025, July 8). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Retrieved from [Link]
Manavalan, P., & Johnson, W. C. (1987). Protein secondary structure from circular dichroism spectra. Analytical biochemistry, 167(1), 76-85.
Cooper, A. Differential Scanning Calorimetry. University of Glasgow. Retrieved from [Link]
Malvern Panalytical. (2018, August 14). Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers. Retrieved from [Link]
Kirkitadze, M. D., & Glibowicka, M. (2017). Differential Scanning Calorimetry—A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of visualized experiments: JoVE, (121), 55262.
NIST. (2023, August 31). AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry. Retrieved from [Link]
Wikipedia. (2023). Isotopic labeling. Retrieved from [Link]
TA Instruments. Characterizing Protein Stability by DSC. Retrieved from [Link]
Malvern Panalytical. (2022, April 15). How DSC can complement your protein thermal stability studies. Retrieved from [Link]
Moodle@Units. (2012, September 27). Differential scanning calorimetry as a tool for protein folding and stability. Retrieved from [Link]
Student Theses Faculty of Science and Engineering. (2009, August 14). Differential Scanning Calorimetry and Protein Stability. Retrieved from [Link]
ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]
ResearchGate. (2015, August 26). Is there any indication when comparing CD-spectra to judge if the same protein concentration was used? Retrieved from [Link]
Creative Biostructure. (2023). Far-UV vs Near-UV Circular Dichroism: A Complete Guide to Protein Characterization. Retrieved from [Link]
ResearchGate. Circular Dichroism in Protein Analysis. Retrieved from [Link]
Sreerama, N., & Woody, R. W. (2000). Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set. Analytical biochemistry, 287(2), 252-260.
Creative Biostructure. CD Spectroscopy for Protein Analysis. Retrieved from [Link]
Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1751(2), 119-139.
TeachMePhysiology. (2024, April 8). Enzyme Kinetics. Retrieved from [Link]
Open Library Publishing Platform. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]
Pharmaguideline. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]
comparison of different E. coli strains for 15N protein expression
Comparative Guide: E. coli Strains for N-Labeled Protein Expression Executive Summary For NMR structural studies, the production of N-labeled proteins represents a critical intersection of cost and yield.
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: E. coli Strains for
N-Labeled Protein Expression
Executive Summary
For NMR structural studies, the production of
N-labeled proteins represents a critical intersection of cost and yield. While BL21(DE3) remains the industry workhorse due to its robustness in minimal media, it is not a "one-size-fits-all" solution.
This guide objectively compares the performance of four dominant E. coli strain lineages in the context of isotopic labeling. It further details the High-Density Resuspension (Marley) Method , a self-validating workflow that reduces isotope costs by ~70% while maintaining high protein yields.
Key Findings:
Best Generalist: BL21(DE3) offers the fastest growth kinetics in M9 minimal media.
Best for Eukaryotic Targets: Rosetta 2(DE3) is essential for rare codons but requires careful antibiotic management in M9 to prevent plasmid loss.
Best for Disulfides: SHuffle T7 Express allows cytoplasmic disulfide formation but exhibits a significant lag phase in minimal media.
Strain Comparison Matrix: Performance in Minimal Media (M9)
The metabolic burden of growing in minimal media (M9) differs significantly from rich media (LB/TB). The table below contrasts how these strains perform specifically under
NHCl labeling conditions.
Feature
BL21(DE3)
BL21 Star (DE3)
Rosetta 2 (DE3)
SHuffle T7 Express
Primary Utility
Robust, general high-yield expression.
mRNA stability; higher yield for small/stable proteins.
Good , but prone to inclusion bodies if induced too hot.
Fair. Requires Chloramphenicol in M9 to retain pRARE.
Fair. Sensitive to oxidative stress; requires pH buffering.
Key Risk
Plasmid instability if toxic.
mRNA toxicity for some targets.
Loss of rare tRNAs if antibiotics depleted.
Lower biomass yield per liter of M9.
Decision Logic for Strain Selection
The following diagram illustrates the logical pathway for selecting the optimal strain based on protein characteristics.
Figure 1: Decision tree for selecting the appropriate host strain based on protein biochemical properties.
Technical Deep Dive: The "Lag Phase" Challenge
When transitioning E. coli from rich media (LB) to minimal media (M9), cells undergo a "lag phase" to upregulate biosynthetic pathways for amino acid production.
The Problem: Direct inoculation into M9 often results in slow growth and low final OD600 (typically 1.0–1.5), wasting expensive isotopes.
The Solution (Marley Method): Grow biomass in LB (unlabeled), pellet the cells, and resuspend them in a smaller volume of M9 (
N) for induction. This bypasses the growth bottleneck and concentrates the biomass.
Critical Insight: Buffering Capacity
Standard M9 salts often fail to buffer the pH effectively at high cell densities (OD > 3.0), leading to acidification and premature culture death.
Recommendation: Use M9+ media (increased phosphate).
Data Support: Increasing Na
HPO and KHPO concentrations by 2x can increase protein yield by up to 100% by maintaining pH near 7.2 during the induction phase [1].
Incubate at 37°C for 45–60 minutes to allow clearance of unlabeled metabolites and adaptation to minimal media.
Induction:
Add IPTG (typically 0.5 – 1.0 mM).
Reduce temperature to 18°C–25°C for overnight expression (16–20 hours).
Result: You achieve the biomass of a 1 L culture using only 250 mL of expensive
N media.
Troubleshooting & Optimization
Symptom
Probable Cause
Corrective Action
Low Yield in Rosetta 2
Plasmid Loss.
Ensure Chloramphenicol (34 µg/mL) is present in the M9 resuspension media. The pRARE plasmid is metabolically expensive and easily lost.
Precipitate in Media
Magnesium Phosphate precipitation.
Autoclave M9 salts, MgSO, and CaCl separately. Mix only when cool (< 50°C).
No Induction
Auxotrophy.
Some BL21 variants are sensitive to vitamin deprivation. Always supplement M9 with Thiamine (Vit B1) at 10 mg/L.
Incomplete Labeling
Residual LB carryover.
Increase the wash step volume or perform two washes with M9 salts before final resuspension.
References
Azatian, S. B., et al. (2019).[10][11] "Increasing the buffering capacity of minimal media leads to higher protein yield."[12] Journal of Biomolecular NMR, 73, 11-17. Link
Marley, J., Lu, M., & Bracken, C. (2001).[13] "A method for efficient isotopic labeling of recombinant proteins."[8][13][14][15] Journal of Biomolecular NMR, 20(1), 71-75.[13] Link
Studier, F. W. (2005).[16] "Protein production by auto-induction in high-density shaking cultures." Protein Expression and Purification, 41(1), 207-234.[16] Link
Lobstein, J., et al. (2012). "SHuffle, a novel Escherichia coli protein expression strain capable of correctly folding disulfide bonded proteins in its cytoplasm."[5][6][7] Microbial Cell Factories, 11, 56. Link